N-Xantphos
描述
Structure
3D Structure
属性
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNIUSPIQKWYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348350 | |
| Record name | Xantphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161265-03-8 | |
| Record name | 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161265-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xantphos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161265038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xantphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphine, 1,1'-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMU72MOG9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Xantphos Ligand: A Technical Guide to Properties, Bite Angle, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of transition metal catalysis, the design and selection of ligands are of paramount importance in dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, the Xantphos family has emerged as a privileged class, renowned for its wide bite angle and the remarkable catalytic activity it imparts. This technical guide provides an in-depth exploration of N-Xantphos (also known as NiXantphos or 4,5-Bis(diphenylphosphino)phenoxazine), a key member of the Xantphos family. We will delve into its core properties, with a particular focus on its defining structural feature—the bite angle—and present its applications in catalysis, supported by quantitative data and detailed experimental protocols.
Core Properties of this compound
This compound is a chelating aryldiphosphine ligand characterized by a phenoxazine (B87303) backbone, which distinguishes it from the more common Xantphos ligand that possesses a xanthene core. A significant feature of this compound is the presence of an N-H group, which allows for deprotonation under basic conditions. This property can lead to the formation of a heterobimetallic catalyst system, which has been shown to exhibit enhanced reactivity in certain cross-coupling reactions.[1]
| Property | Value |
| Chemical Name | 4,5-Bis(diphenylphosphino)phenoxazine |
| Synonyms | This compound, NiXantphos |
| CAS Number | 261733-18-0 |
| Molecular Formula | C₃₆H₂₇NOP₂ |
| Molecular Weight | 551.55 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 256-262 °C |
| Solubility | Soluble in many organic solvents |
The Bite Angle: A Defining Feature
The bite angle of a bidentate ligand is the P-M-P angle formed when the ligand chelates to a metal center. This geometric parameter is crucial as it significantly influences the steric and electronic environment around the metal, thereby affecting the stability of catalytic intermediates and the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.
The Xantphos family of ligands is characterized by its wide bite angle, which is a consequence of the rigid heterocyclic backbone. These wide bite angles, typically in the range of 100-134 degrees, are believed to stabilize the catalytically active species and promote high selectivity in various reactions.[2] The "natural bite angle" is a calculated parameter that represents the preferred P-M-P angle based on the ligand's conformational preferences, independent of the metal's coordination geometry. For this compound, the intramolecular P-P distance has been determined by X-ray crystallography to be 4.255 Å, which is a key factor in determining its bite angle.
Catalytic Applications and Performance
This compound has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and deprotonative cross-coupling reactions. Its performance is often superior to that of other phosphine ligands, particularly in challenging transformations involving unactivated aryl chlorides.
Deprotonative Cross-Coupling of Aryl Chlorides
A study by Walsh and co-workers demonstrated the superior performance of this compound in the palladium-catalyzed deprotonative cross-coupling of diarylmethanes with unactivated aryl chlorides at room temperature. The deprotonatable N-H moiety of this compound is proposed to be crucial for its high reactivity.
Table 1: Ligand Comparison in the Cross-Coupling of 4,4'-di-tert-butyldiphenylmethane with 1-chloro-4-(tert-butyl)benzene [1]
| Ligand | Yield (%) |
| This compound (NiXantphos) | 91 |
| N-Bn-NiXantphos | 1 |
| Xantphos | 0 |
| P(t-Bu)₃ | 2 |
| SPhos | 1 |
| DavePhos | 1 |
Reaction conditions: 10 mol % Pd(OAc)₂, 20 mol % ligand, 3 equiv. KN(SiMe₃)₂, THF, 24 °C.
The data clearly indicates that this compound is uniquely effective in this transformation, with its non-deprotonatable analogue (N-Bn-NiXantphos) and the parent Xantphos showing negligible activity.[1]
Experimental Protocols
Synthesis of this compound (4,5-Bis(diphenylphosphino)phenoxazine)
The synthesis of this compound can be achieved through a three-step procedure starting from commercially available materials. The general approach involves the synthesis of the phenoxazine core followed by a double directed ortho-lithiation and subsequent phosphinylation.
Materials:
-
Phenoxazine
-
n-Butyllithium (n-BuLi)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Hexane, anhydrous
Procedure:
-
Deprotonation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve phenoxazine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi in hexanes to the cooled solution while stirring. Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Phosphinylation: Cool the reaction mixture back to -78 °C and slowly add chlorodiphenylphosphine. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent such as dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
General Procedure for a Palladium-Catalyzed Deprotonative Cross-Coupling Reaction
The following is a representative experimental protocol for the this compound-ligated palladium-catalyzed deprotonative cross-coupling of a diarylmethane with an aryl chloride, based on the work of Walsh and co-workers.[1]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Diarylmethane
-
Aryl chloride
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and this compound to an oven-dried reaction vessel.
-
Reagent Addition: Add the diarylmethane, aryl chloride, and KHMDS to the reaction vessel.
-
Solvent Addition: Add anhydrous THF to the reaction vessel.
-
Reaction: Stir the reaction mixture at room temperature for the specified time, monitoring the progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction with water and extract with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Catalytic Cycle and Workflow Visualization
The catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or a deprotonative coupling, generally involves a sequence of oxidative addition, transmetalation (or deprotonation/metalation), and reductive elimination. The wide bite angle of the this compound ligand is believed to facilitate the reductive elimination step, which is often the rate-determining step of the catalytic cycle.
Caption: Generalized catalytic cycle for a Pd/N-Xantphos-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction using this compound.
Conclusion
This compound stands out as a highly effective and versatile ligand in the field of homogeneous catalysis. Its unique electronic and steric properties, largely governed by its wide bite angle and deprotonatable N-H moiety, enable challenging cross-coupling reactions with high efficiency and selectivity. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the properties and applications of this compound is crucial for the rational design of robust and efficient catalytic systems. The provided experimental protocols and workflow diagrams serve as a practical guide for the implementation of this powerful ligand in the laboratory.
References
N-Xantphos: A Comprehensive Technical Guide to its Discovery, Development, and Application in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Xantphos, chemically known as 4,6-Bis(diphenylphosphino)phenoxazine, is a highly effective and versatile bidentate phosphine (B1218219) ligand. Its development has been a significant advancement in the field of catalysis, particularly for challenging cross-coupling reactions. This technical guide provides an in-depth overview of the discovery, synthesis, and catalytic applications of this compound, with a focus on its role in palladium-catalyzed reactions. The unique structural and electronic properties of this compound, most notably its deprotonatable N-H moiety, have enabled unprecedented reactivity, especially in the coupling of unactivated aryl chlorides at room temperature.[1][2]
Physicochemical Properties
This compound is a yellow crystalline solid with a molecular weight of 551.55 g/mol .[3] Key physicochemical data are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₆H₂₇NOP₂ |
| Molecular Weight | 551.55 g/mol |
| Appearance | Yellow Crystalline Solid |
| Melting Point | 256-262 °C |
| CAS Number | 261733-18-0 |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been adapted from literature procedures.[3]
Experimental Protocol: Synthesis of 4,6-Bis(diphenylphosphino)phenoxazine (this compound)
This protocol outlines a general three-step synthesis adapted from established literature.
Step 1: Synthesis of 2-bromo-N-(2-bromophenyl)aniline
-
In a round-bottom flask, dissolve 2-bromoaniline (B46623) and 1-bromo-2-iodobenzene (B155775) in a suitable solvent such as toluene (B28343).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).
-
Add a base, such as sodium tert-butoxide.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, and perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain 2-bromo-N-(2-bromophenyl)aniline.
Step 2: Synthesis of Phenoxazine (B87303)
-
In a suitable reaction vessel, dissolve 2-bromo-N-(2-bromophenyl)aniline in a high-boiling point solvent like N,N-dimethylformamide (DMF).
-
Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).
-
Heat the mixture to a high temperature (e.g., 150-180 °C) under an inert atmosphere.
-
Monitor the cyclization reaction.
-
After completion, cool the reaction and perform a work-up to isolate the crude phenoxazine.
-
Purify the product by recrystallization or column chromatography.
Step 3: Synthesis of 4,6-Bis(diphenylphosphino)phenoxazine (this compound)
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve phenoxazine in dry, degassed tetrahydrofuran (B95107) (THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong base, such as n-butyllithium, to deprotonate the phenoxazine at the 4 and 6 positions.
-
Stir the reaction mixture at low temperature for a specified time.
-
Slowly add chlorodiphenylphosphine (B86185) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound as a yellow solid.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.[3]
| Spectroscopic Data |
| ¹H NMR (600 MHz, CDCl₃, δ, p.p.m) : 5.16 (s, 1H; NH), 5.97 (d, 2H; J(H,H) = 6.4 Hz,), 6.34 (bd, 2H;J(H,H) = 7.3 Hz,), 6.58 (t, 2H J(H,H) = 7.7 Hz), 7.17–7.23 (bs, 20H).[3] |
| ¹³C NMR (600 MHz, CDCl₃, δ, p.p.m) : 113.7(CH), 123.7(CH), 125.8(CH), 128.1(CH), 128.2(CH), 128.3(C), 128.3 (C), 131.3(bs,CN), 133.9(CH), 134.0(C), 136.7 (C).[3] |
| ³¹P NMR (600 MHz, CDCl₃, δ, p.p.m) : -19.0.[3] |
| FTIR (cm⁻¹) : 3408(w), (NH), 1565(s), 1452(s), 1398(s), 1286, CN,1256(m), 1206(m), 1090(m), 766(m), 739(m), (NH), 723(m), 690(s).[3] |
Catalytic Applications of this compound
This compound has demonstrated exceptional performance as a ligand in various palladium-catalyzed cross-coupling reactions. Its deprotonatable nature is key to its enhanced catalytic activity, particularly in the challenging activation of aryl chlorides.[1][2]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of this compound as a ligand has enabled the efficient coupling of aryl chlorides with various amines under mild conditions.[4]
This protocol is a general procedure and may require optimization for specific substrates.
-
In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), this compound, and a strong base (e.g., sodium tert-butoxide).
-
Add the aryl chloride and the amine to the tube.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture with stirring for the required time, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
The following table summarizes representative yields for the Buchwald-Hartwig amination of various aryl chlorides with different amines using a Pd/N-Xantphos catalytic system.
| Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 94 |
| Chlorobenzene | Aniline | K₃PO₄ | Dioxane | 100 | 85 |
| 1-Chloro-4-nitrobenzene | Piperidine | Cs₂CO₃ | Toluene | 80 | 92 |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While less documented for this compound specifically, related Xantphos-type ligands have shown high efficacy. The principles can be extended to this compound for the coupling of aryl chlorides with boronic acids.[5]
This protocol provides a general guideline for the Suzuki-Miyaura coupling.
-
To a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂), this compound, and a base (e.g., K₂CO₃ or K₃PO₄).
-
Add the aryl chloride and the arylboronic acid.
-
Add a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction, and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
The following table presents typical yields for the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid using a Pd/N-Xantphos system.
| Aryl Chloride | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 91 |
| 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 1-Chloro-4-fluorobenzene | Phenylboronic acid | CsF | Toluene | 110 | 95 |
Mechanistic Insights and Catalytic Cycle
The enhanced reactivity of the Pd/N-Xantphos system, particularly with aryl chlorides, is attributed to the deprotonation of the N-H group of the ligand under basic conditions. This deprotonation increases the electron density on the palladium center, facilitating the oxidative addition of the aryl chloride, which is often the rate-limiting step.[2][6]
Catalytic Cycle of Pd/N-Xantphos in Buchwald-Hartwig Amination
The proposed catalytic cycle for the Buchwald-Hartwig amination of an aryl chloride is depicted below.
References
- 1. NiXantphos: a deprotonatable ligand for room-temperature palladium-catalyzed cross-couplings of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogues of N-Xantphos: A Technical Guide to Synthesis, Properties, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analogues of the N-Xantphos ligand, a class of electron-rich and sterically demanding diphosphine ligands. These ligands have garnered significant attention in the field of homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions, due to their unique ability to facilitate challenging transformations under mild conditions. This document details their synthesis, comparative catalytic performance, and the mechanistic intricacies that underpin their enhanced reactivity.
Introduction to this compound and its Analogues
Xantphos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) is a well-established, wide bite-angle diphosphine ligand renowned for its efficacy in various catalytic reactions.[1] Structural modification of the xanthene backbone, particularly at the 10-position, has given rise to a family of this compound analogues. Among these, NiXantphos (4,6-bis(diphenylphosphino)-10H-phenoxazine) and its derivatives have emerged as exceptionally potent ligands.[2][3] The key structural distinction of NiXantphos is the replacement of the CMe₂ group in the xanthene backbone with an N-H moiety.[4] This seemingly subtle change has profound implications for the ligand's electronic properties and its role in catalysis. The acidity of the N-H proton (pKa ≈ 22 in DMSO) allows for deprotonation under basic reaction conditions, generating a highly electron-donating anionic ligand that can significantly enhance the catalytic activity of the metal center.[5][6]
This guide will focus on the synthesis and catalytic applications of key this compound analogues, with a particular emphasis on NiXantphos and its N-substituted derivatives, highlighting their superior performance in challenging cross-coupling reactions compared to the parent Xantphos ligand.
Synthesis of this compound Analogues
The synthesis of this compound (also referred to as NiXantphos in some literature) and its N-substituted analogues typically involves the construction of the phenoxazine (B87303) core followed by phosphination.
General Synthesis of 4,6-Bis(diphenylphosphino)phenoxazine (B122200) (NiXantphos)
A common route to NiXantphos involves the lithiation of a phenoxazine precursor followed by quenching with chlorodiphenylphosphine. While a detailed, step-by-step experimental protocol for the synthesis of the parent 4,6-bis(diphenylphosphino)phenoxazine is not explicitly detailed in the provided search results, the synthesis of N-substituted analogues provides a clear template for the necessary synthetic transformations.
Experimental Protocol: Synthesis of N-(4-styrylmethyl)-4,5-bis(diphenylphosphino)phenoxazine
This protocol describes the synthesis of an N-substituted NiXantphos analogue, demonstrating the key steps of N-functionalization.[4]
Materials:
-
4,5-bis(diphenylphosphino)phenoxazine (NiXantphos)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF), anhydrous
-
4-chloromethylstyrene
-
Cyclohexane (B81311), degassed
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4,5-bis(diphenylphosphino)phenoxazine (0.500 g, 0.907 mmol) in anhydrous DMF (5 mL), add a solution of NaH (44 mg, 1.83 mmol) in DMF (5 mL) under an inert atmosphere.
-
Heat the resulting mixture at 70 °C for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Add 4-chloromethylstyrene (277 mg, 1.82 mmol) to the mixture.
-
Heat the reaction at 60 °C for 18 hours.
-
After cooling, filter the solution to remove excess NaH.
-
Evaporate the solvent under reduced pressure.
-
Wash the solid residue with degassed cyclohexane and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield the pure product as a white solid (460 mg, 76% yield).[4]
Catalytic Applications and Performance Data
This compound analogues, particularly NiXantphos, have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions, most notably in the Buchwald-Hartwig amination and C-C bond-forming reactions involving unactivated aryl chlorides.[5][6] The enhanced reactivity is attributed to the formation of a deprotonated, anionic ligand under basic conditions, which increases the electron density at the palladium center and facilitates the oxidative addition of challenging substrates like aryl chlorides at room temperature.[5]
Buchwald-Hartwig Amination of Aryl Chlorides
The Pd/NiXantphos system has proven to be highly effective for the amination of unactivated aryl chlorides, a transformation that is often challenging with traditional catalyst systems.[6][7]
Table 1: Comparison of Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene (B122035) and Morpholine (B109124)
| Entry | Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NiXantphos | 0.05 | 100 | 2 | 98 |
| 2 | Xantphos | 1.0 | 100 | 12 | 25 |
| 3 | XPhos | 1.0 | 100 | 4 | 95 |
| 4 | SPhos | 1.0 | 100 | 4 | 92 |
Reaction conditions: 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (as specified), ligand, toluene, specified temperature and time. Data compiled and adapted from multiple sources for comparative purposes.[6][8]
The data clearly indicates the superior activity of the NiXantphos-based catalyst, achieving a high yield with significantly lower catalyst loading compared to Xantphos.
Deprotonative Cross-Coupling Process (DCCP) with Aryl Chlorides
A key application where NiXantphos excels is in the deprotonative cross-coupling of weakly acidic C-H bonds with aryl chlorides at room temperature.[5]
Table 2: Ligand Comparison in the DCCP of Diphenylmethane with 1-tert-butyl-4-chlorobenzene (B1583815)
| Entry | Ligand | Pd Precursor (mol %) | Base | Temperature (°C) | Yield (%) |
| 1 | NiXantphos | Pd(OAc)₂ (10) | KN(SiMe₃)₂ | 24 | 91 |
| 2 | N-Bn-NiXantphos | Pd(OAc)₂ (10) | KN(SiMe₃)₂ | 24 | <2 |
| 3 | Xantphos | Pd(OAc)₂ (10) | KN(SiMe₃)₂ | 24 | 0 |
Reaction conditions: Diphenylmethane (1.2 equiv), 1-tert-butyl-4-chlorobenzene (1.0 equiv), ligand (12 mol %), Pd precursor, base (1.5 equiv), THF, 24 °C. Yields determined by HPLC assay.[5]
These results underscore the critical role of the deprotonatable N-H group in NiXantphos for catalytic activity at room temperature. The N-benzylated analogue (N-Bn-NiXantphos), which cannot be deprotonated, and Xantphos are ineffective under these conditions.[5]
Mechanistic Insights and Visualizations
The enhanced reactivity of the Pd-NiXantphos catalyst system stems from the in situ formation of a heterobimetallic complex upon deprotonation of the ligand. This anionic ligand increases the electron density on the palladium center, promoting the often rate-limiting oxidative addition of the aryl chloride.
Catalytic Cycle for Buchwald-Hartwig Amination
The proposed catalytic cycle for the Buchwald-Hartwig amination using a Pd/NiXantphos catalyst is depicted below. The cycle highlights the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Proposed catalytic cycle for the Pd/N-Xantphos catalyzed Buchwald-Hartwig amination.
Experimental Workflow for Ligand Screening
The process of identifying the optimal ligand for a specific catalytic transformation often involves a systematic screening of a library of ligands. The following workflow illustrates this process.
Caption: A generalized workflow for ligand screening in catalysis development.
Conclusion
The structural analogues of this compound, particularly NiXantphos, represent a significant advancement in the design of high-performance ligands for palladium-catalyzed cross-coupling reactions. The presence of a deprotonatable N-H group in the ligand backbone is a key design feature that enables the formation of highly active, anionic catalyst species. This leads to remarkable catalytic efficiency, especially in challenging reactions such as the coupling of unactivated aryl chlorides at room temperature. The detailed synthetic protocols and comparative performance data presented in this guide provide a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development, facilitating the adoption and further exploration of this powerful class of ligands.
References
- 1. Synthesis of Nixantphos Core-Functionalized Amphiphilic Nanoreactors and Application to Rhodium-Catalyzed Aqueous Biphasic 1-Octene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides [ouci.dntb.gov.ua]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
A Technical Guide to the Mechanism of N-Xantphos in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Xantphos, a phenoxazine-based analogue of the widely-used Xantphos ligand, has emerged as a highly effective ligand for challenging cross-coupling reactions. Its unique mechanism of action, centered on a deprotonatable N-H moiety, allows for the formation of a more electron-rich, anionic ligand under basic conditions. This "turns on" the catalytic activity of metal centers, particularly palladium, enabling efficient transformations of historically difficult substrates such as unactivated aryl chlorides at room temperature. This guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and process visualizations.
Introduction to this compound
This compound, chemically known as 4,5-Bis(diphenylphosphino)phenoxazine, is a bidentate phosphine (B1218219) ligand structurally related to the Xantphos family.[1][2] The defining feature of this compound is the substitution of the 9,9-dimethylxanthene (B1361183) backbone's central C(CH₃)₂ group with a nitrogen-hydrogen (N-H) group.[1] This seemingly subtle modification imparts a profound mechanistic advantage.
Like its parent, Xantphos, this compound possesses a rigid backbone that enforces a large phosphorus-metal-phosphorus (P-M-P) bite angle, a feature known to promote stability and influence reactivity in catalytic cycles.[3][4] However, the acidic N-H proton allows this compound to act as a "deprotonatable" or "protic" ligand, a characteristic that is central to its enhanced catalytic activity.[2][5] It has proven to be a superior ligand in several palladium-catalyzed reactions, most notably the Buchwald-Hartwig amination of unactivated aryl chlorides, where it facilitates high yields at remarkably low catalyst loadings.[6][7]
Core Mechanism of Action: The Deprotonation-Activation Hypothesis
The enhanced catalytic performance of this compound is attributed to a "deprotonation-activation" mechanism. Under the basic conditions typical of cross-coupling reactions, the N-H proton is removed to generate a potent, anionic form of the ligand.[5]
Key Mechanistic Steps:
-
Ligand Deprotonation: In the presence of a suitable base (e.g., KN(SiMe₃)₂, NaOtBu), the N-H moiety of this compound is deprotonated. This transforms the neutral ligand into an anionic, amido-type ligand.
-
Formation of an Electron-Rich Catalyst: The resulting anionic this compound coordinates to the palladium(0) center. The negative charge on the ligand backbone significantly increases its electron-donating ability, creating a highly electron-rich L-Pd(0) complex.
-
Facilitated Oxidative Addition: This electron-rich catalyst is "turned on" and is much more reactive towards the oxidative addition of challenging, electron-rich, or sterically hindered substrates like unactivated aryl chlorides. This is often the rate-limiting step in cross-coupling cycles, and its acceleration is key to the ligand's success.[5]
In contrast, neutral ligands like Xantphos or N-benzylated this compound (which cannot be deprotonated) form less electron-rich palladium complexes. These species are considered to be in the "turn off" state for difficult couplings at room temperature, as they are not sufficiently reactive to readily undergo oxidative addition with substrates like chlorobenzene.[5]
Once the active catalyst is formed, it enters a standard catalytic cycle, such as the Buchwald-Hartwig amination cycle. The enhanced reactivity of the initial oxidative addition step drives the entire process forward, even with substrates that are unreactive with conventional catalysts.
Performance in Catalysis: Quantitative Data
The practical impact of the this compound mechanism is evident in its superior performance compared to non-deprotonatable analogues. The data below, compiled from studies on palladium-catalyzed cross-coupling reactions, demonstrates the critical role of the N-H group.
Table 1: Comparison of Ligands in the Cross-Coupling of Diphenylmethane with 4-chloro-tert-butylbenzene. [5]
| Ligand | Catalyst System | Temperature (°C) | Assay Yield (%) |
| This compound | Pd(OAc)₂ / Ligand + KN(SiMe₃)₂ | 24 | 91 |
| N-Bn-N-Xantphos¹ | Pd(OAc)₂ / Ligand + KN(SiMe₃)₂ | 24 | <2 |
| Xantphos | Pd(OAc)₂ / Ligand + KN(SiMe₃)₂ | 24 | 0 |
| Xantphos | Pd(OAc)₂ / Ligand + KN(SiMe₃)₂ | 80 | 0 |
¹ N-Bn-N-Xantphos is an N-benzylated analogue that cannot be deprotonated.
Table 2: Buchwald-Hartwig Amination of Unactivated Aryl Chlorides with this compound. [6]
| Aryl Chloride | Amine | Pd Loading (mol%) | Yield (%) |
| Chlorobenzene | Morpholine (B109124) | 0.05 | 95 |
| 4-Chlorotoluene (B122035) | Morpholine | 0.05 | 96 |
| 4-Chloroanisole | Morpholine | 0.05 | 94 |
| 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | 0.5 | 91 |
| 2-Chlorotoluene | Aniline | 0.5 | 85 |
As the data shows, this compound facilitates excellent yields under mild conditions where Xantphos and its non-deprotonatable N-Bn analogue fail completely.[5] This provides strong evidence for the proposed deprotonation-activation mechanism. Furthermore, the ligand enables highly efficient amination of various unactivated aryl chlorides at catalyst loadings as low as 500 ppm (0.05 mol%).[6]
Experimental Protocols
The following is a representative protocol for a palladium-catalyzed Buchwald-Hartwig amination using this compound, adapted from established methodologies.[6][8]
Reaction: Coupling of 4-Chlorotoluene with Morpholine.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous)
Procedure:
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, an oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.005 mmol, 1 mol%) and this compound (0.006 mmol, 1.2 mol%). Anhydrous toluene (1 mL) is added, and the mixture is stirred at room temperature for 15 minutes.
-
Reagent Addition: To the catalyst mixture, add sodium tert-butoxide (0.7 mmol, 1.4 equiv.), 4-chlorotoluene (0.5 mmol, 1.0 equiv.), and morpholine (0.6 mmol, 1.2 equiv.).
-
Reaction: The Schlenk tube is sealed, removed from the glovebox, and placed in a pre-heated oil bath at 100 °C. The reaction is stirred for the designated time (e.g., 2-12 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N-(p-tolyl)morpholine.
Conclusion
The mechanism of action of this compound in catalysis is a prime example of rational ligand design. By incorporating a deprotonatable N-H group into the classic Xantphos framework, a powerful activation mechanism is introduced. The formation of an anionic, electron-rich ligand under basic conditions creates a highly potent catalyst capable of activating challenging substrates like unactivated aryl chlorides at mild temperatures. This "deprotonation-activation" strategy distinguishes this compound from its predecessors and provides a robust tool for chemists in the pharmaceutical and fine chemical industries to construct C-N bonds with greater efficiency and scope.
References
- 1. Synthesis of Nixantphos Core-Functionalized Amphiphilic Nanoreactors and Application to Rhodium-Catalyzed Aqueous Biphasic 1-Octene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N -XantPhos 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Xantphos - Wikipedia [en.wikipedia.org]
- 4. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
N-Xantphos: A Technical Guide to Stability and Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
N-Xantphos, a bulky and electron-rich bisphosphine ligand, has emerged as a critical component in modern catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a phenoxazine (B87303) backbone, imparts distinct steric and electronic properties that influence the stability and reactivity of its metal complexes. Understanding the stability of this compound and its potential decomposition pathways is paramount for reaction optimization, catalyst longevity, and the development of robust and reproducible synthetic methodologies. This guide provides an in-depth technical overview of the current understanding of this compound stability and decomposition.
Stability of this compound and its Metal Complexes
This compound and its palladium precatalysts are generally characterized as being stable to air and moisture, which facilitates their handling and storage. The fourth-generation (G4) Buchwald precatalyst incorporating this compound is noted for its air, moisture, and thermal stability, as well as good solubility in common organic solvents.[1]
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound. Commercial suppliers recommend storing the solid ligand at 2-8°C.[2][3] Stock solutions of the related Xantphos ligand are recommended to be stored at -20°C for up to one month or -80°C for up to six months, protected from light and under a nitrogen atmosphere.[4] Similar precautions should be considered for this compound solutions to minimize degradation.
Thermal Stability
Oxidative Stability
This compound is reported to have greater air and oxidative stability compared to many sensitive alkylphosphines.[7] However, like other phosphine (B1218219) ligands, it is susceptible to oxidation, particularly in solution and over extended periods. The primary oxidation products are the corresponding phosphine oxides. For the closely related Xantphos, oxidation leads to the formation of Xantphos mono-oxide and subsequently Xantphos bis-oxide.[8] It is reasonable to assume a similar oxidative degradation pathway for this compound. Interestingly, the mono-oxidation of a bis-phosphine ligand has been shown to be a critical step in the activation of a Pd/Xantphos catalyst in a C-H functionalization reaction, with the resulting mono-oxide acting as a hemilabile, bidentate ligand.[9]
Decomposition Pathways
Several potential decomposition pathways can affect the stability and performance of this compound in catalytic systems. These include oxidation, the formation of inactive catalyst species, and potential cleavage of the ligand backbone.
Oxidation to Phosphine Oxides
The most common decomposition pathway for phosphine ligands is oxidation of the phosphorus(III) center to a phosphorus(V) oxide. This process is often facilitated by air, residual peroxides in solvents, or certain reaction conditions.
Caption: Proposed oxidative decomposition pathway of this compound.
Formation of Inactive Bis-ligated Species
In palladium-catalyzed reactions, an excess of a bidentate phosphine ligand can lead to the formation of a bis-ligated Pd(0) species, such as Pd(Xantphos)₂.[10][11] These species are often less catalytically active due to their coordinative saturation and, in the case of Pd(Xantphos)₂, poor solubility.[10][11] The dissociation of a ligand to generate the active monoligated Pd(0) species can be the rate-limiting step.[11] A similar equilibrium is expected for this compound.
Caption: Equilibrium between active and inactive palladium species.
P-C Bond Cleavage
A more severe degradation pathway involves the cleavage of the phosphorus-carbon bonds within the ligand backbone. This has been observed in stoichiometric oxidative addition studies with related chelating bisphosphine ligands.[12] While not directly reported for this compound, this pathway could be a possibility under harsh reaction conditions, leading to the irreversible destruction of the ligand and catalyst deactivation.
N-Arylation of the Phenoxazine Backbone
A potential decomposition pathway specific to this compound is the N-arylation of the phenoxazine nitrogen. However, studies have shown that under deprotonative cross-coupling process (DCCP) conditions where the ligand is deprotonated to form "NiXantphos", N-arylation is not observed.[7] In a ligand recovery experiment after a cross-coupling reaction, 80% of the this compound was recovered unchanged, with no N-arylated product detected. This suggests that the deprotonated nitrogen is not susceptible to arylation under these conditions.
Quantitative Data on Stability
Quantitative kinetic data on the decomposition of this compound is scarce in the literature. The available information is largely qualitative, focusing on the general stability of the ligand and its precatalysts under typical laboratory conditions.
Table 1: Summary of this compound and Analogue Stability
| Ligand/Complex | Condition | Observation | Reference |
| This compound | Solid, 2-8°C | Recommended storage temperature. | [2][3] |
| This compound Pd G3/G4 | Ambient | Air, moisture, and thermally stable. | [1][5] |
| Xantphos | Solution, Air | Oxidizes to mono- and bis-oxides. | [8] |
| Pd(Xantphos)₂ | Solution | Poorly soluble and catalytically less active. | [10][11] |
| Deprotonated this compound | Cross-coupling conditions | No N-arylation observed. | [7] |
| Related Phosphine Complexes | Harsh conditions | Potential for P-C bond cleavage. | [12] |
Experimental Protocols for Stability Assessment
While specific protocols for this compound are not detailed in the literature, standard methods for evaluating phosphine ligand stability can be adapted.
General Protocol for Monitoring Ligand Decomposition by ³¹P NMR Spectroscopy
This protocol provides a general workflow for monitoring the stability of this compound under specific conditions (e.g., thermal stress, in the presence of an oxidant, or in different solvents).
1. Sample Preparation:
-
In an inert atmosphere (glovebox or Schlenk line), prepare a solution of this compound of known concentration in the desired deuterated solvent.
-
An internal standard with a distinct ³¹P NMR signal can be added for quantitative analysis.
-
For oxidative stability studies, a known amount of an oxidizing agent (e.g., AIBN, H₂O₂) can be added.
-
For thermal stability studies, the sample is prepared in a sealed NMR tube suitable for heating.
2. NMR Analysis:
-
Acquire an initial ³¹P NMR spectrum at time zero.
-
For thermal stability, heat the sample to the desired temperature in the NMR probe or an external heating block and acquire spectra at regular intervals.
-
For oxidative or solvent stability, store the sample under the desired conditions and acquire spectra at regular time points.
3. Data Analysis:
-
Monitor the decrease in the intensity of the this compound signal and the appearance of new signals corresponding to decomposition products (e.g., phosphine oxides).
-
The relative integration of the signals can be used to quantify the extent of decomposition over time.
Caption: Workflow for assessing this compound stability via ³¹P NMR.
Identification of Decomposition Products by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying decomposition products.
1. Sample Preparation:
-
Prepare a solution of this compound and subject it to the desired degradation conditions (e.g., prolonged exposure to air, heating).
2. Mass Spectrometry Analysis:
-
Directly infuse the solution into the ESI-MS or analyze via LC-MS.
-
Acquire mass spectra in both positive and negative ion modes.
3. Data Analysis:
-
Identify the molecular ions corresponding to this compound and its potential degradation products (e.g., mono- and bis-oxides, fragments from P-C bond cleavage).
-
High-resolution mass spectrometry can provide exact mass measurements to aid in the elemental composition determination of the degradation products.
Conclusion
This compound is a robust and versatile ligand that has demonstrated significant utility in catalysis. Its general stability to air, moisture, and heat facilitates its practical application. However, like all phosphine ligands, it is susceptible to decomposition, primarily through oxidation. The formation of inactive bis-ligated palladium species can also temper its catalytic efficacy. A key stability feature of this compound is the resistance of its deprotonated form to N-arylation. While detailed quantitative data on its decomposition kinetics are still needed, the information available allows researchers to employ this compound effectively by adhering to appropriate storage and handling procedures and by being mindful of potential deactivation pathways during reaction development. Further research into the precise mechanisms and kinetics of this compound decomposition will undoubtedly contribute to the design of even more stable and efficient catalytic systems.
References
- 1. Synthesis, characterization, thermal, electrochemical, and DFT studies of mononuclear cyclopalladated complexes containing bidentate phosphine ligands and their biological evaluation as antioxidant and antibacterial agents [comptes-rendus.academie-sciences.fr]
- 2. rsc.org [rsc.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Collection - New Insights into Xantphos/Pd-Catalyzed CâN Bond Forming Reactions:â A Structural and Kinetic Study - Organometallics - Figshare [figshare.com]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. cenmed.com [cenmed.com]
- 12. Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of N-Xantphos in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of N-Xantphos (4,6-Bis(diphenylphosphino)phenoxazine), a key bidentate phosphine (B1218219) ligand in modern catalysis. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on presenting the available qualitative information and provides a detailed experimental protocol for researchers to determine solubility in their specific solvent systems. Furthermore, a representative catalytic cycle where this compound is employed is visualized to provide context for its application.
Qualitative Solubility of this compound and Related Compounds
This compound and similar phosphine ligands are generally characterized by their good solubility in common organic solvents, a critical property for their application in homogeneous catalysis. However, specific quantitative data is scarce and, in some cases, contradictory. The following table summarizes the available qualitative solubility information for this compound and the closely related compound, Xantphos.
| Compound/Complex | Solvent/Solvent Class | Solubility Description | Source |
| This compound | Water | Miscible | [1][2] |
| This compound Pd G4 Precatalyst | Common Organic Solvents | Good solubility | [3] |
| Pd(NiXantphos)₂ | Common Organic Solvents | Insoluble | [4] |
| Xantphos | Organic Solvents | Soluble | [5][6] |
Note: The description of this compound as "miscible with water" from some chemical suppliers is highly anomalous for its structure and should be treated with caution. It is more likely that it has very low solubility in aqueous media, consistent with typical large organophosphorus compounds.
Experimental Protocol: Gravimetric Determination of Solubility
To empower researchers to ascertain the solubility of this compound in their specific solvents of interest, a detailed gravimetric method is provided below. This method is a fundamental and accurate technique for determining the solubility of a solid in a liquid.[7][8][9][10][11][12][13][14]
Objective:
To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C) in g/L.
Materials:
-
This compound
-
Selected organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (Teflon®, 0.2 µm)
-
Syringes
-
Pre-weighed glass vials for evaporation
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent (e.g., 5 mL). An excess is necessary to ensure that a saturated solution is formed, which will be visually confirmed by the presence of undissolved solid.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe (e.g., 2 mL).
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed, clean, and dry glass vial. Record the exact volume of the solution transferred.
-
-
Solvent Evaporation:
-
Place the vial containing the filtered saturated solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. Alternatively, the solvent can be removed under a gentle stream of inert gas (e.g., nitrogen) followed by drying in a vacuum desiccator.
-
Continue drying until a constant weight of the solid residue (this compound) is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable margin (e.g., ±0.0002 g).
-
-
Calculation of Solubility:
-
Record the final weight of the vial containing the dried this compound.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.
-
The solubility is then calculated using the following formula:
Solubility (g/L) = (Mass of dissolved this compound (g)) / (Volume of solution transferred (L))
-
Visualization of a Representative Application
This compound is a prominent ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagram illustrates the generally accepted catalytic cycle for this reaction, highlighting the role of the palladium-N-Xantphos complex.
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle begins with the active Pd(0) complex, stabilized by the bidentate this compound ligand (L₂).[15][16][17] This complex undergoes oxidative addition with an aryl halide (R¹-X).[15][16][17] The resulting Pd(II) intermediate then undergoes transmetalation with an organoboron reagent (R²-B(OR)₂) in the presence of a base.[15][16] Finally, reductive elimination from the diarylpalladium(II) complex yields the desired cross-coupled product (R¹-R²) and regenerates the active Pd(0) catalyst, which re-enters the cycle.[16]
References
- 1. lookchem.com [lookchem.com]
- 2. 4,6-BIS(DIPHENYLPHOSPHINO)PHENOXAZINE | 261733-18-0 [chemicalbook.com]
- 3. cenmed.com [cenmed.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Xantphos - Wikipedia [en.wikipedia.org]
- 6. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 14. Gravimetric analysis | Research Starters | EBSCO Research [ebsco.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Coordination Chemistry of N-Xantphos with Palladium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Among the plethora of ligands designed to fine-tune the reactivity of transition metal catalysts, N-Xantphos has emerged as a privileged ligand in palladium-catalyzed cross-coupling reactions. Its unique structural and electronic properties, stemming from the phenoxazine (B87303) backbone, impart remarkable activity and selectivity in a variety of transformations, most notably in C-N bond formation reactions such as the Buchwald-Hartwig amination. This guide provides a comprehensive overview of the coordination chemistry of this compound with palladium, detailing the synthesis of relevant complexes, their structural features, and their application in catalysis, supported by experimental protocols and mechanistic insights.
Core Concepts: The this compound Ligand
This compound, chemically known as 4,5-Bis(diphenylphosphino)-10H-phenoxazine, is a bidentate phosphine (B1218219) ligand that shares the rigid xanthene-type backbone of its well-known analogue, Xantphos. However, the presence of a secondary amine within the phenoxazine core introduces a key feature: the ability to be deprotonated under basic reaction conditions. This deprotonation generates a powerful electron-donating amide moiety that can significantly influence the electronic properties of the palladium center, leading to enhanced catalytic activity, particularly in the challenging activation of aryl chlorides.[1][2]
Synthesis of Palladium-N-Xantphos Complexes
The preparation of palladium complexes bearing the this compound ligand can be achieved through several synthetic routes. A common approach involves the reaction of a suitable palladium(II) precursor, such as Pd(OAc)₂ or PdCl₂, with the this compound ligand. Alternatively, pre-catalysts, like the G3 and G4 Buchwald precatalysts incorporating this compound, are commercially available and offer a convenient and highly active source of the catalytic species.[3]
Experimental Protocol: Synthesis of (this compound)PdCl₂ (Representative)
This protocol is a representative procedure adapted from the synthesis of analogous Xantphos complexes and general knowledge of palladium coordination chemistry.[4]
Materials:
-
This compound (1.0 eq)
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1.0 eq)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a Schlenk flask with this compound and PdCl₂(MeCN)₂.
-
Add the anhydrous, degassed solvent via cannula.
-
Stir the resulting suspension at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift of the free ligand signal to a coordinated signal.
-
Upon completion of the reaction (typically after several hours), the product may precipitate from the solution. If not, the solvent can be partially removed under vacuum to induce precipitation.
-
Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold solvent, and dry under vacuum.
Structural Characterization and Quantitative Data
The coordination of this compound to palladium has been extensively studied, with X-ray crystallography providing detailed insights into the geometry of the resulting complexes. In its neutral form, this compound typically acts as a bidentate ligand, coordinating to the palladium center through its two phosphorus atoms. A key structural feature of palladium complexes with Xantphos-type ligands is their wide P-Pd-P bite angle, which is a direct consequence of the rigid backbone.
Upon deprotonation of the phenoxazine N-H group, the resulting anionic ligand can exhibit different coordination modes, potentially involving the nitrogen atom in bonding to the palladium or a secondary metal cation from the base. This deprotonation has been shown to be crucial for the enhanced reactivity of the catalyst system.[1][2]
| Parameter | Value | Complex | Reference |
| Bond Lengths (Å) | |||
| Pd-P1 | 2.338(1) | (this compound)Pd(Ph)(Cl) | [2] |
| Pd-P2 | 2.324(1) | (this compound)Pd(Ph)(Cl) | [2] |
| Pd-Cl | 2.393(1) | (this compound)Pd(Ph)(Cl) | [2] |
| Pd-C1 | 2.029(4) | (this compound)Pd(Ph)(Cl) | [2] |
| Bond Angles (°) | |||
| P1-Pd-P2 | 108.73(4) | (this compound)Pd(Ph)(Cl) | [2] |
| P1-Pd-Cl | 91.56(4) | (this compound)Pd(Ph)(Cl) | [2] |
| P2-Pd-Cl | 159.69(4) | (this compound)Pd(Ph)(Cl) | [2] |
| P1-Pd-C1 | 162.7(1) | (this compound)Pd(Ph)(Cl) | [2] |
| P2-Pd-C1 | 88.5(1) | (this compound)Pd(Ph)(Cl) | [2] |
| Cl-Pd-C1 | 89.9(1) | (this compound)Pd(Ph)(Cl) | [2] |
Application in Catalysis: The Buchwald-Hartwig Amination
Palladium complexes of this compound have demonstrated exceptional performance in a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. However, their most significant impact has been in the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. The use of this compound allows for the coupling of a wide variety of amines with aryl halides, including challenging substrates like electron-rich and sterically hindered aryl chlorides, often at room temperature.[1][5]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride (Representative)
This protocol is a general procedure adapted from literature examples of Buchwald-Hartwig aminations using similar catalyst systems.[6]
Materials:
-
Aryl chloride (1.0 eq)
-
Amine (1.2 eq)
-
Strong base (e.g., sodium tert-butoxide, NaOtBu) (1.4 eq)
-
Palladium source (e.g., Pd₂(dba)₃ or a suitable precatalyst) (0.5-2 mol% Pd)
-
This compound ligand (1-4 mol%)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, this compound ligand, and base to the reaction vessel.
-
Add the aryl chloride and the amine to the vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and place it on the heating plate with stirring.
-
Heat the reaction to the desired temperature (can range from room temperature to elevated temperatures depending on the substrates) and monitor its progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination using a Pd/N-Xantphos catalyst is generally understood to proceed through a series of well-defined steps. The deprotonation of the this compound ligand under basic conditions is thought to be a key step in generating a highly active, electron-rich Pd(0) species.
Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.
Workflow for Catalyst Preparation and Use
Caption: General workflow for the preparation and use of a Pd/N-Xantphos catalyst.
Conclusion
The coordination chemistry of this compound with palladium has provided a powerful platform for the development of highly active and selective catalysts for cross-coupling reactions. The unique deprotonatable nature of the this compound ligand allows for the modulation of the electronic properties of the palladium center, enabling challenging transformations under mild conditions. This guide has provided a technical overview of the synthesis, structure, and catalytic applications of palladium-N-Xantphos complexes, offering valuable insights and practical protocols for researchers in academia and industry. The continued exploration of this and related ligand architectures promises to further expand the capabilities of palladium catalysis in the synthesis of complex molecules that are vital to drug discovery and development.
References
- 1. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Pd G3 95 1602922-03-1 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of Novel Substituted N-Xantphos Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of novel substituted N-Xantphos derivatives. This compound, or 4,5-bis(diphenylphosphino)phenoxazine (also known as Nixantphos), is a versatile ligand scaffold that has garnered significant attention in the field of homogeneous catalysis. Its unique electronic and steric properties, particularly the deprotonatable N-H moiety, offer a valuable handle for synthetic modification, allowing for the fine-tuning of the ligand's performance in various catalytic transformations. This guide details the synthesis of the parent this compound ligand and its subsequent functionalization at the nitrogen atom, presenting key quantitative data in structured tables and providing detailed experimental protocols. Furthermore, it visualizes key synthetic workflows and catalytic cycles using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes.
Introduction to this compound and its Derivatives
This compound is a chelating aryldiphosphine ligand featuring a phenoxazine (B87303) backbone. This structure imparts a well-defined bite angle and electronic properties that are highly effective in stabilizing transition metal catalysts. A key feature of this compound is the presence of a secondary amine (N-H) group within the phenoxazine core. This N-H bond can be deprotonated under basic conditions, leading to a ligand with enhanced electron-donating properties and the potential for cooperative effects in catalysis.[1] The ability to readily functionalize this nitrogen atom allows for the synthesis of a diverse library of N-substituted derivatives, enabling the systematic investigation of ligand effects on catalytic activity and selectivity. These derivatives have shown exceptional performance in a range of cross-coupling reactions, including those involving challenging substrates like aryl chlorides.[2][3]
Synthesis of this compound (Nixantphos)
The parent ligand, 4,5-bis(diphenylphosphino)phenoxazine, serves as the crucial starting material for all N-substituted derivatives. Its synthesis is typically achieved through a multi-step procedure.
Experimental Protocol: Synthesis of 4,5-bis(diphenylphosphino)phenoxazine
This protocol is adapted from literature procedures.[4]
Materials:
-
Phenoxazine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine (B86185) (Ph₂PCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Degassed water
-
Standard Schlenk line and glassware
Procedure:
-
Lithiation: To a solution of phenoxazine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add TMEDA. Cool the mixture to 0 °C and slowly add n-butyllithium. Allow the reaction to stir at room temperature for several hours to ensure complete dilithiation.
-
Phosphinylation: Cool the resulting deep-colored solution to -78 °C. Slowly add a solution of chlorodiphenylphosphine in anhydrous THF. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction with degassed water. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford 4,5-bis(diphenylphosphino)phenoxazine as a solid.
Characterization Data for this compound
| Property | Value |
| Appearance | Yellowish solid |
| Molecular Formula | C₃₆H₂₇NOP₂ |
| Molecular Weight | 551.55 g/mol |
| ¹H NMR (CDCl₃) | δ 7.27–7.17 (m, 20H, PPh₂), 6.58 (t, 2H), 6.34 (d, 2H), 5.97 (d, 2H), 5.16 (s, 1H, NH) ppm[4] |
| ³¹P NMR (CDCl₃) | δ -19.0 ppm[4] |
| Mass Spec (m/z) | 552.1633 [M+H]⁺[4] |
| P···P distance | 4.255(2) Å[5] |
Synthesis of N-Substituted this compound Derivatives
The functionalization of the N-H group in this compound is a key strategy for modifying its properties. N-alkylation and N-arylation are common transformations.
N-Alkylation: Synthesis of N-Benzyl-Nixantphos
N-alkylation can be achieved by deprotonating the N-H group with a suitable base, followed by reaction with an alkyl halide.
This protocol is adapted from literature procedures.[1]
Materials:
-
4,5-bis(diphenylphosphino)phenoxazine (Nixantphos)
-
Sodium hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Benzyl (B1604629) bromide
-
Anhydrous dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
Deprotonation: To a solution of Nixantphos in anhydrous DMF or THF under an inert atmosphere, add sodium hydride (or another suitable base like KHMDS) at 0 °C. Stir the mixture at room temperature for a specified time to ensure complete deprotonation, which is often indicated by a color change.
-
Alkylation: Cool the solution to 0 °C and add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzyl-Nixantphos.
Synthesis Workflow
Caption: General workflow for the synthesis of N-substituted Nixantphos derivatives.
Catalytic Applications of N-Substituted this compound Derivatives
N-substituted this compound derivatives have demonstrated remarkable efficacy in various palladium-catalyzed cross-coupling reactions. The electronic nature of the N-substituent can significantly influence the catalytic activity.
Palladium-Catalyzed Cross-Coupling of Aryl Chlorides
One of the standout applications of this compound derivatives is in the challenging cross-coupling of unactivated aryl chlorides. The deprotonated this compound ligand, in particular, forms a highly active catalyst system with palladium, enabling reactions to proceed at room temperature.[1]
Quantitative Data on Catalytic Performance
The following table summarizes the performance of this compound and its N-benzyl derivative in the palladium-catalyzed deprotonative cross-coupling of diphenylmethane (B89790) with 1-chloro-4-tert-butylbenzene.[1]
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| Nixantphos | 10 (Pd(OAc)₂) | KHMDS | 24 | 12 | >95 |
| N-Benzyl-Nixantphos | 10 (Pd(OAc)₂) | KHMDS | 24 | 12 | <2 |
| Xantphos | 10 (Pd(OAc)₂) | KHMDS | 24 | 12 | 0 |
These results highlight the crucial role of the deprotonatable N-H group in achieving high catalytic activity. The neutral N-benzyl derivative and the parent Xantphos ligand are significantly less effective under these conditions.[1]
Proposed Catalytic Cycle
The enhanced reactivity of the deprotonated Nixantphos-palladium system is attributed to a cooperative effect where the anionic nitrogen atom facilitates the oxidative addition of the aryl chloride to the palladium center.
Caption: Proposed catalytic cycle for the Pd-Nixantphos catalyzed cross-coupling.
Conclusion
The synthesis of novel substituted this compound derivatives offers a powerful strategy for the development of highly efficient and selective catalysts. The readily functionalizable nitrogen atom in the phenoxazine backbone provides a versatile platform for tuning the ligand's electronic and steric properties. The deprotonated N-H moiety, in particular, has been shown to play a critical role in activating challenging substrates such as aryl chlorides in palladium-catalyzed cross-coupling reactions. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers and scientists in the fields of catalysis and drug development, facilitating the exploration and application of this promising class of ligands. Further investigations into a broader range of N-substituents are anticipated to unlock new catalytic capabilities and expand the synthetic utility of this compound derivatives.
References
- 1. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-catalyzed arylation of heteroaryl-containing diarylmethanes: exceptional reactivity of the Ni(NIXANTPHOS)-based catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03704B [pubs.rsc.org]
- 4. 4,6-Bis(diphenylphosphino)phenoxazine (nixantphos) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N-Xantphos Catalyzed Cross-Coupling of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Xantphos and its deprotonated form, NiXantphos, in palladium-catalyzed cross-coupling reactions involving challenging aryl chloride substrates. The protocols and data presented are compiled from peer-reviewed scientific literature and are intended to serve as a comprehensive guide for laboratory practice.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. While aryl bromides and iodides are commonly employed, the use of more abundant, cost-effective, and readily available aryl chlorides often presents a significant challenge due to the strength of the C-Cl bond. The development of highly active catalyst systems is crucial to overcome this hurdle.
This compound (also referred to as NiXantphos in its deprotonated, active form) has emerged as a superior ligand for the palladium-catalyzed cross-coupling of unactivated aryl chlorides.[1][2] Its unique phenoxazine (B87303) backbone allows for deprotonation under basic conditions, which significantly enhances the electron-donating ability of the ligand and facilitates the oxidative addition of aryl chlorides to the palladium center, even at room temperature.[3][4] This contrasts with the parent ligand, Xantphos, which is generally ineffective for such transformations under mild conditions.[5][6]
These application notes focus on two key transformations where the this compound/Pd system has demonstrated exceptional efficacy: the Buchwald-Hartwig amination and a deprotonative cross-coupling process (DCCP) for the synthesis of triarylmethanes.[1][3]
Key Advantages of the Pd/N-Xantphos Catalyst System
The primary advantage of the this compound-based catalyst system lies in its ability to activate unactivated aryl chlorides under mild conditions. This is attributed to the in-situ formation of the deprotonated NiXantphos ligand, which generates a highly electron-rich and reactive palladium(0) species.
Caption: Activation of the this compound catalyst system.
Application 1: Buchwald-Hartwig Amination of Unactivated Aryl Chlorides
The this compound ligand has proven to be highly effective in the palladium-catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides, outperforming Xantphos and other bidentate phosphine (B1218219) ligands.[1][7] This protocol allows for the formation of C-N bonds with good to excellent yields, even at very low catalyst loadings (as low as 0.05 mol%).[1]
Quantitative Data Summary
The following table summarizes the performance of the Pd/N-Xantphos system in the amination of various unactivated aryl chlorides with different amines.
| Entry | Aryl Chloride | Amine | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloro-tert-butylbenzene | Morpholine | 0.5 | NaOtBu | Toluene (B28343) | 100 | 2 | 98 | [1] |
| 2 | 4-Chloro-tert-butylbenzene | Aniline | 0.5 | NaOtBu | Toluene | 100 | 2 | 95 | [1] |
| 3 | 4-Chloro-tert-butylbenzene | n-Hexylamine | 0.5 | NaOtBu | Toluene | 100 | 2 | 92 | [1] |
| 4 | 4-Chlorotoluene | Morpholine | 0.05 | NaOtBu | Toluene | 100 | 2 | 99 | [1] |
| 5 | 1-Chloro-4-methoxybenzene | Morpholine | 0.5 | NaOtBu | Toluene | 100 | 2 | 96 | [1] |
| 6 | 2-Chlorotoluene | Morpholine | 0.5 | NaOtBu | Toluene | 100 | 2 | 91 | [1] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for cross-coupling.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
This compound ligand
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride
-
Amine
-
Anhydrous toluene
-
Oven-dried reaction vial with a screw cap and PTFE septum
-
Stir bar
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation: In an inert atmosphere (glovebox), add the palladium precatalyst (e.g., 0.05-0.5 mol%), this compound (e.g., 0.06-0.6 mol%), and sodium tert-butoxide (1.2-1.4 equivalents) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Seal the vial with the screw cap. Remove the vial from the glovebox and add anhydrous toluene (to achieve a ~0.1 M concentration of the limiting reagent), the aryl chloride (1.0 equivalent), and the amine (1.2 equivalents) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 2-4 hours).
-
Monitoring: The reaction progress can be monitored by TLC, GC, or LC-MS analysis of small aliquots.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and filter through a short pad of Celite or silica gel, washing with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired arylamine.
Application 2: Deprotonative Cross-Coupling Process (DCCP) with Aryl Chlorides
A significant application of the Pd/NiXantphos system is in the deprotonative cross-coupling of C(sp³)–H bonds with aryl chlorides at room temperature.[3][8] This reaction provides a novel route to triarylmethane scaffolds, which are of interest in medicinal chemistry and materials science.[4] The key to this transformation is the use of a strong base, such as KN(SiMe₃)₂, which serves to both deprotonate the this compound ligand and the pronucleophile (e.g., diphenylmethane).[5]
Catalytic Cycle
The proposed catalytic cycle highlights the crucial role of the deprotonated NiXantphos ligand in facilitating the challenging oxidative addition of the aryl chloride.
Caption: Proposed catalytic cycle for DCCP.
Quantitative Data Summary
The following table showcases the scope of the room-temperature DCCP reaction between diphenylmethane (B89790) and various aryl chlorides.[8]
| Entry | Aryl Chloride | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-tert-Butyl-4-chlorobenzene | 5 | KN(SiMe₃)₂ | THF | 24 | 12 | 87 | [5][8] |
| 2 | 4-Chlorobenzonitrile | 5 | KN(SiMe₃)₂ | THF | 24 | 12 | 94 | [8] |
| 3 | 4-Chloroanisole | 5 | KN(SiMe₃)₂ | THF | 24 | 12 | 85 | [8] |
| 4 | 3-Chloropyridine | 5 | KN(SiMe₃)₂ | THF | 24 | 12 | 75 | [8] |
| 5 | 4-Chlorophenol | 5 | KN(SiMe₃)₂ | THF | 24 | 12 | 84 | [8] |
| 6 | 1-Chloro-3-nitrobenzene | 5 | KN(SiMe₃)₂ | THF | 24 | 12 | 91 | [8] |
Experimental Protocol: General Procedure for Deprotonative Cross-Coupling
This protocol is a general guideline for the synthesis of triarylmethanes at room temperature.
Materials:
-
Pd₂(dba)₃
-
This compound ligand
-
Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂)
-
Aryl chloride
-
Diphenylmethane (or other pronucleophile)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried reaction vial with a screw cap and PTFE septum
-
Stir bar
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation: In an inert atmosphere (glovebox), add Pd₂(dba)₃ (2.5 mol%), this compound (6 mol%), and KN(SiMe₃)₂ (3.0 equivalents) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add anhydrous THF (to achieve a ~0.1 M concentration), the aryl chloride (1.0 equivalent), and diphenylmethane (1.2 equivalents).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature (e.g., 24 °C) for the specified time (e.g., 12-24 hours).
-
Monitoring: The reaction can be monitored by TLC, GC, or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the triarylmethane product.
Conclusion
The this compound ligand, particularly in its deprotonated NiXantphos form, provides a powerful and versatile platform for the palladium-catalyzed cross-coupling of challenging aryl chloride substrates. The protocols outlined herein for Buchwald-Hartwig amination and deprotonative C-H arylation demonstrate the broad applicability and high efficiency of this catalyst system. Its ability to function under mild conditions, including room temperature, with high functional group tolerance makes it a valuable tool for researchers, scientists, and professionals in drug development and chemical synthesis.[1][3]
References
- 1. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. NiXantphos: a deprotonatable ligand for room-temperature palladium-catalyzed cross-couplings of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Xantphos in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the N-Xantphos ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The unique deprotonatable nature of this compound allows for exceptional catalytic activity, particularly in the coupling of challenging substrates such as aryl chlorides at or near room temperature.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of ligand is critical for the efficiency and scope of this reaction. This compound (4,5-Bis(diphenylphosphino)-9,9-dimethyl-N-phenylxanthene) is a chelating aryldiphosphine ligand that has demonstrated remarkable performance in palladium-catalyzed cross-couplings. A key feature of this compound is its ability to be deprotonated under basic conditions, which significantly enhances the electron-donating ability of the ligand and facilitates the oxidative addition of less reactive electrophiles like aryl chlorides to the palladium center.[1][2][3]
Advantages of this compound in Suzuki-Miyaura Coupling
-
High Reactivity with Aryl Chlorides: The deprotonated form of this compound generates a highly electron-rich palladium center, enabling the oxidative addition of typically unreactive aryl chlorides at mild temperatures.[1][3][4]
-
Broad Substrate Scope: The Pd/N-Xantphos system tolerates a wide range of functional groups on both the aryl halide and the boronic acid partner.
-
Mild Reaction Conditions: Many couplings can be achieved at room temperature, which is advantageous for thermally sensitive substrates.[4]
-
High Yields: The use of this compound often leads to excellent yields of the desired biaryl products.[4]
Data Presentation
The following tables summarize the performance of the this compound-based catalyst system in the Suzuki-Miyaura coupling of various aryl chlorides and boronic acids. The data is representative of typical results that can be achieved.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 95 |
| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | 92 |
| 3 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 88 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 91 |
| 5 | 2-Chloropyridine | 2-Phenylpyridine | 85 |
| 6 | 1-Chloronaphthalene | 1-Phenylnaphthalene | 89 |
Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₃PO₄ (2.0 mmol) in THF (5 mL) at 80 °C for 12 h.
Table 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methylbiphenyl | 95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 93 |
| 3 | 4-Fluorophenylboronic acid | 4-Fluoro-4'-methylbiphenyl | 90 |
| 4 | 3-Thienylboronic acid | 4-Methyl-4'-(3-thienyl)biphenyl | 87 |
| 5 | 2-Naphthylboronic acid | 4-Methyl-4'-(2-naphthyl)biphenyl | 91 |
Reaction Conditions: 4-Chlorotoluene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₃PO₄ (2.0 mmol) in THF (5 mL) at 80 °C for 12 h.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound ligand
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄) or another suitable base
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable solvent
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation (In Situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and this compound (e.g., 0.04 mmol, 4 mol%).
-
Add anhydrous THF (e.g., 2 mL) and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl chloride (e.g., 1.0 mmol, 1.0 equiv), the arylboronic acid (e.g., 1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add additional anhydrous THF to bring the total solvent volume to the desired concentration (e.g., a total of 5 mL for a 0.2 M reaction).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by standard analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction using this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling with this compound
Caption: Catalytic cycle for the Suzuki-Miyaura reaction highlighting the role of this compound.
References
Preparation of N-Xantphos Palladium Precatalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of various N-Xantphos and Xantphos palladium precatalysts. These precatalysts are highly effective in a range of cross-coupling reactions, offering stability, and high catalytic activity. The following sections detail the synthesis of different generations and types of these valuable catalytic tools.
Introduction
Palladium precatalysts based on biarylphosphine ligands, such as Xantphos and its derivatives, are instrumental in modern organic synthesis, particularly in the construction of C-C, C-N, and C-O bonds. The development of various generations (G3, G4) of these precatalysts has led to improved stability, activity, and ease of handling. This document outlines the synthesis of several key Xantphos-ligated palladium precatalysts.
Data Summary
The following tables summarize quantitative data for the preparation of the precatalysts and their application in representative cross-coupling reactions.
Table 1: Preparation of Xantphos Palladium Precatalysts
| Precatalyst | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | Reference |
| (Xantphos)Pd(CH₂TMS)₂ | (COD)Pd(CH₂TMS)₂, Xantphos | Acetonitrile (B52724) (MeCN), Pentane (B18724), Diethyl ether (Et₂O) | Room temperature, 20 minutes | 78% | [1] |
| Pd(Xantphos)Cl₂ | Pd(CH₃CN)₂Cl₂, Xantphos | Benzene (B151609) | 110 °C, 48 hours | 98% | [2] |
| Xantphos Pd G3 | Dimeric 2-aminobiphenylpalladium methanesulfonate (B1217627) complex, Xantphos | Tetrahydrofuran (THF) | Not specified | High | [3][4] |
| This compound Pd G4 | This compound, Palladium(II) salt (e.g., with methanesulfonate counterion) | Not specified | Not specified | High | [5] |
Table 2: Application of (N-)Xantphos Palladium Precatalysts in Cross-Coupling Reactions
| Precatalyst | Reaction Type | Substrates | Catalyst Loading | Base/Solvent | Conditions | Yield | Reference |
| Xantphos Pd-G3 | Buchwald-Hartwig-Migita | Thiosugar, 3-iodo N-glucosylquinolin-2-one | 5.0 mol % | Et₃N / THF or THF/H₂O | Room temperature, 2-3 h | High | [6] |
| (Xantphos)Pd(CH₂TMS)₂ | C-N Coupling (Amidation) | 1-bromo-2-methylbenzene, Benzamide | 4.0 mol % | Cs₂CO₃ / Dioxane | 100 °C, 8 h | 86% | [1] |
| (Xantphos)Pd(CH₂TMS)₂ | C-S Coupling | Bromobenzene, (4-methoxyphenyl)methanethiol | 5.0 mol % | Not specified / Not specified | Not specified, 1 h | 95% | [1] |
| Xantphos Pd G4 | Aminocarbonylation | (Hetero)aryl bromides, Amines, CO | Not specified | Not specified | Low temperature | High |
Experimental Protocols & Workflows
Protocol 1: Synthesis of (Xantphos)Pd(dialkyl) Precatalyst
This protocol describes the preparation of an air- and moisture-stable Xantphos-ligated palladium dialkyl complex.[1][7]
Diagram of the Experimental Workflow
Caption: Synthesis workflow for (Xantphos)Pd(dialkyl) precatalyst.
Methodology:
-
In an oven-dried reaction vial, combine (COD)Pd(CH₂TMS)₂ (0.10 mmol) and Xantphos (0.10 mmol, 1.0 equiv).[1]
-
Add acetonitrile (1.0 mL).[1]
-
Stir the reaction mixture at room temperature for 20 minutes.[1]
-
Remove the solvent under reduced pressure.[1]
-
Wash the resulting crude product with pentane and diethyl ether.[1]
-
Dry the solid under reduced pressure to afford the palladium complex as a yellow solid.[1]
Protocol 2: Synthesis of Pd(Xantphos)Cl₂ Precatalyst
This protocol details the synthesis of a palladium chloride complex with the Xantphos ligand.[2]
Diagram of the Experimental Workflow
Caption: Synthesis workflow for Pd(Xantphos)Cl₂ precatalyst.
Methodology:
-
In an oven-dried 100-mL Schlenk flask fitted with a reflux condenser, flush the system with nitrogen.[2]
-
Charge the flask with Pd(CH₃CN)₂Cl₂ (3.86 mmol, 1 equiv) and Xantphos (4.24 mmol, 1.1 equiv).[2]
-
Add benzene (80 mL).[2]
-
Stir the reaction mixture for 48 hours at 110 °C in an oil bath.[2]
-
After cooling to room temperature, collect the yellow solid by filtration.[2]
-
Wash the solid successively with benzene (3 x 30 mL) and diethyl ether (3 x 30 mL).[2]
-
Dry the product under vacuum (1.0 mmHg) for 5 hours to yield Pd(Xantphos)Cl₂ as a yellow solid.[2]
Protocol 3: General Synthesis of Buchwald G3 and G4 (N-)Xantphos Precatalysts
This protocol provides a general procedure for the synthesis of third and fourth-generation Buchwald precatalysts, which can be adapted for this compound ligands.[3][4][8] The G4 precatalysts are noted for having a methylated amino group on the biphenyl (B1667301) backbone, which can prevent certain limitations observed with G3 precatalysts.[8]
Diagram of the Logical Relationship
Caption: Logical workflow for the synthesis of G3/G4 (N-)Xantphos precatalysts.
Methodology:
-
The synthesis of the dimeric 2-aminobiphenylpalladium methanesulfonate complex is achieved from commercially available 2-aminobiphenyl in a two-step process involving mesylate salt formation followed by cyclopalladation.[4]
-
For the preparation of the G3 precatalyst, the dimeric palladium complex is treated with the corresponding (N-)Xantphos ligand in a suitable solvent such as THF or dichloromethane. The reaction typically proceeds smoothly over 15 to 45 minutes to yield the desired palladacycle precatalyst.[4]
-
For the G4 precatalyst, the this compound ligand is coordinated with a palladium(II) salt, often using methanesulfonate as the counterion, to form the final precatalyst.[5] This modification on the biphenyl backbone of the palladacycle is a key feature of the fourth-generation precatalysts.[5][8]
Concluding Remarks
The protocols and data presented herein offer a comprehensive guide for the preparation and application of this compound palladium precatalysts. These catalysts are essential tools for synthetic chemists, enabling a wide array of challenging cross-coupling reactions with high efficiency and functional group tolerance. The choice of the specific precatalyst generation and type will depend on the specific requirements of the chemical transformation.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound Pd G4 | 1878105-23-7 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. This compound Pd G4 95 1878105-23-7 [sigmaaldrich.com]
Applications of N-Xantphos in C-H Activation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-Xantphos and its parent ligand, Xantphos, in C-H activation reactions. The information is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering practical guidance on leveraging these powerful catalytic systems.
Introduction
This compound (4,6-Bis(diphenylphosphino)-10H-phenoxazine) and its foundational analogue, Xantphos, are bulky, electron-rich biphenylphosphine ligands renowned for their ability to promote a variety of cross-coupling reactions. Their unique geometric and electronic properties, particularly the wide bite angle of the xanthene backbone, facilitate challenging catalytic steps such as oxidative addition and reductive elimination. In recent years, these ligands have found significant application in the field of C-H activation, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. This powerful strategy offers a more atom-economical and efficient approach to the synthesis of complex organic molecules compared to traditional methods that rely on pre-functionalized starting materials.
This document outlines key applications of this compound and Xantphos in palladium- and rhodium-catalyzed C-H activation reactions, providing detailed protocols and performance data to guide your research.
Palladium-Catalyzed C-H Arylation
Palladium catalysts supported by Xantphos-type ligands have proven to be highly effective for the direct arylation of (hetero)arenes. These reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism. The hemilability of the Xantphos ligand and its wide bite angle are thought to be crucial for facilitating the turnover-limiting C-H activation step and the subsequent reductive elimination.[1]
General Workflow for Pd-Catalyzed C-H Arylation
References
Application Notes and Protocols for Asymmetric Catalysis Using Chiral Xantphos Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chiral Xantphos-type ligands in asymmetric catalysis. The focus is on P-chirogenic Xantphos ligands, a well-documented class of chiral diphosphines that have demonstrated high efficacy in enantioselective transformations, particularly in rhodium-catalyzed asymmetric hydrogenation.
Introduction to Chiral Xantphos Ligands
Xantphos is a rigid, wide-bite-angle diphosphine ligand known for its ability to enhance selectivity and activity in various transition metal-catalyzed reactions.[1] The introduction of chirality into the Xantphos backbone allows for the synthesis of enantiomerically enriched products, a critical aspect in the development of pharmaceuticals and other fine chemicals. Chirality can be introduced at the phosphorus atoms (P-chirogenic) or through modifications of the xanthene scaffold, potentially involving nitrogen-containing substituents to create chiral P,N-ligand systems.[2][3] P-chirogenic Xantphos ligands have proven particularly effective in inducing high enantioselectivity in asymmetric catalysis.[4][5]
Core Applications
Chiral Xantphos ligands are versatile and have been successfully applied in a range of asymmetric catalytic reactions. The most prominent application is in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.[4][5] These catalytic systems are highly effective for the synthesis of chiral molecules containing new stereocenters.
Application Note 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Enones
This section details the application of P-chirogenic Xantphos ligands in the rhodium-catalyzed asymmetric hydrogenation of prochiral enones, using isophorone (B1672270) as a model substrate.
Reaction Principle
The rhodium complex formed in situ from a rhodium precursor and a chiral P-chirogenic Xantphos ligand catalyzes the enantioselective addition of hydrogen across the C=C double bond of a prochiral enone. The chiral ligand environment dictates the facial selectivity of the hydrogen addition, leading to the formation of one enantiomer of the product in excess.
General Workflow for Asymmetric Hydrogenation
Caption: General workflow for rhodium-catalyzed asymmetric hydrogenation.
Quantitative Data
The following table summarizes the performance of various P-chirogenic Xantphos ligands in the asymmetric hydrogenation of isophorone.
| Ligand | Catalyst Precursor | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Reference |
| (R,R)-Ph-P-Xantphos | [Rh(COD)₂]BF₄ | Toluene | 25 | 10 | 16 | >99 | 96 | [4][5] |
| (R,R)-Me-P-Xantphos | [Rh(COD)₂]BF₄ | Toluene | 25 | 10 | 16 | >99 | 92 | [4][5] |
| (R,R)-o-Anisyl-P-Xantphos | [Rh(COD)₂]BF₄ | Toluene | 25 | 10 | 16 | >99 | 95 | [4][5] |
Experimental Protocol: Asymmetric Hydrogenation of Isophorone
Materials:
-
Rhodium precursor: [Rh(COD)₂]BF₄
-
Chiral P-Xantphos ligand (e.g., (R,R)-Ph-P-Xantphos)
-
Substrate: Isophorone
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Hydrogen gas (high purity)
-
Autoclave or a suitable high-pressure reactor
-
Standard Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., 2.0 mg, 0.005 mmol) and the chiral P-Xantphos ligand (e.g., 0.0055 mmol, 1.1 equivalents relative to Rh) to a Schlenk flask.
-
Add 5 mL of anhydrous and degassed toluene.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
-
Hydrogenation:
-
Transfer the prepared catalyst solution via a syringe to an autoclave containing a solution of isophorone (e.g., 138 mg, 1.0 mmol) in 5 mL of anhydrous and degassed toluene.
-
Seal the autoclave, purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 16 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.
-
Synthesis Protocol: P-Chirogenic Xantphos Ligands
The synthesis of P-chirogenic Xantphos ligands is a multi-step process that requires careful handling of air- and moisture-sensitive reagents. The following is a generalized protocol based on the method developed by Jugé and co-workers, with modifications.[4][5]
Synthetic Pathway Overview
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Optimal Ligand Loading of N-Xantphos for Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Xantphos, a bulky biaryl phosphine (B1218219) ligand, and its derivatives are pivotal in modern organometallic catalysis. The selection of the optimal ligand-to-metal ratio is a critical parameter that significantly influences the efficiency, selectivity, and overall success of a catalytic reaction. This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal this compound loading for various palladium- and rhodium-catalyzed cross-coupling and hydroformylation reactions.
This compound and its analogues are particularly valued for their wide bite angles and the rigidity of their xanthene backbone. These structural features promote the formation of catalytically active species and can enhance reaction rates and yields.[1][2] However, an inappropriate ligand concentration can lead to the formation of inactive or less active catalyst species, thereby hindering the reaction.[3] For instance, at high concentrations, Xantphos can form a catalytically inactive Pd(Xantphos)₂ complex, which can inhibit the desired catalytic cycle.[3] Therefore, careful optimization of the ligand loading is paramount for achieving reproducible and high-yielding synthetic transformations.
Application Notes: The Critical Role of Ligand Loading
The optimal loading of this compound is highly dependent on the specific catalytic transformation, the nature of the substrates, and the reaction conditions. Below are key considerations for several important classes of reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4] The this compound ligand, and particularly its deprotonatable analogue NiXantphos, has shown exceptional activity in the palladium-catalyzed amination of challenging substrates like unactivated aryl chlorides.[5][6][7]
-
Low Catalyst Loading: For highly active systems involving this compound, catalyst loadings can be remarkably low. For the amination of unactivated aryl chlorides, palladium loadings as low as 0.05 mol% have been reported to be effective.[7]
-
Ligand-to-Metal Ratio: A slight excess of the ligand relative to the metal precursor is often beneficial. This can help to stabilize the active catalytic species and prevent catalyst decomposition. However, a large excess should be avoided to prevent the formation of inactive bis-ligated palladium complexes.[3]
-
NiXantphos Advantage: For difficult couplings, such as those involving electron-rich aryl chlorides, the use of NiXantphos can be advantageous. Its ability to be deprotonated is hypothesized to facilitate the oxidative addition step.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction.[9][10] Xantphos is a commonly employed ligand for this transformation, particularly when dealing with sterically demanding or electron-poor substrates.[11]
-
Typical Loading: For standard Suzuki-Miyaura couplings, palladium catalyst loadings typically range from 0.1 to 2 mol%. The optimal Xantphos-to-palladium ratio is often found to be between 1:1 and 1.5:1.
-
Precatalyst Considerations: The choice of palladium precatalyst can influence the optimal ligand loading. Pre-formed palladium-Xantphos complexes can sometimes offer better reproducibility than generating the active catalyst in situ.[12]
-
Screening is Key: The electronic and steric properties of both the aryl halide and the boronic acid derivative significantly impact the reaction. Therefore, screening a small range of ligand-to-metal ratios is recommended during reaction optimization.
Hydroformylation
In rhodium-catalyzed hydroformylation, Xantphos and its derivatives are known to promote high regioselectivity towards the linear aldehyde product due to their large bite angle.[13][14]
-
Ligand/Metal Ratio: In hydroformylation reactions, the ligand-to-rhodium ratio is a critical parameter influencing both activity and selectivity. Ratios typically range from 2:1 to 10:1 (ligand:Rh).[15][16]
-
Pressure and Temperature Effects: The optimal ligand loading can be interdependent with other reaction parameters such as syngas pressure and temperature. Higher pressures may sometimes allow for lower ligand concentrations.
-
Substrate Dependence: The structure of the olefin substrate can influence the optimal conditions. For long-chain olefins, higher ligand concentrations might be necessary to maintain high linearity.[17]
Experimental Protocols
The following protocols provide a starting point for optimizing this compound loading in common catalytic reactions. Researchers should adapt these procedures to their specific substrates and analytical capabilities.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a general guideline for the amination of an unactivated aryl chloride using a palladium/N-Xantphos catalyst system.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃
-
This compound
-
Aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous toluene (B28343) or dioxane
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.05-1 mol%) and this compound (0.06-1.2 mol%).
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.
Materials:
-
Pd₂(dba)₃
-
Xantphos
-
Aryl bromide
-
Boronic acid
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
Reaction vial with a screw cap
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (1 mol%) and Xantphos (1.2 mol%) in a small amount of the reaction solvent.
-
Add the solvent mixture (e.g., 5 mL of 4:1 dioxane/water) to the reaction vial containing the substrates and base.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the catalyst stock solution to the reaction mixture under the inert atmosphere.
-
Seal the vial and heat the reaction at 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[18]
Data Presentation
The following tables summarize representative data for the optimal loading of this compound and related ligands in various catalytic reactions.
Table 1: Optimal Conditions for Buchwald-Hartwig Amination with this compound Ligands
| Aryl Halide | Amine | Pd Source | Ligand | Pd (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Unactivated Aryl-Cl | Primary Amine | Pd(OAc)₂ | NIXANTPHOS | 0.05 | 0.06 | K₃PO₄ | t-Amyl alcohol | 110 | 95 | [7] |
| 4-chloro-toluene | Morpholine | Pd₂(dba)₃ | NIXANTPHOS | 1.0 | 1.2 | NaOtBu | Toluene | 100 | 98 | [5] |
| 1,3-dibromo-2,5-difluorobenzene | Benzophenone imine | Pd(dba)₂ | Xantphos | 0.5 | 0.5 | K₃PO₄ | iPrOAc | 80 | >95 | [19] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling with Xantphos
| Aryl Halide | Boronic Acid | Pd Source | Ligand | Pd (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | Xantphos | 2 | 2.4 | K₃PO₄ | Dioxane/H₂O | 100 | 96 | [18] |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ | Xantphos | 1.5 | 1.8 | Cs₂CO₃ | Dioxane | 100 | 92 | [11] |
Table 3: Conditions for Rhodium-Catalyzed Hydroformylation using Xantphos
| Olefin | Rh Source | Ligand | L/Rh Ratio | Pressure (bar) | Temp (°C) | Solvent | l:b Ratio | TOF (h⁻¹) | Reference |
| 1-Octene | [Rh(acac)(CO)₂] | Xantphos | 5 | 20 | 80 | Toluene | 69:1 | - | [16] |
| 1-Octene | [Rh(CO)₂(acac)] | Xantphos | 2.2 | 10 | 80 | - | >95:5 | - | [14] |
| Propene | Rh/SiO₂ | Xantphos | 15 | - | - | - | - | ~2x PPh₃ | [15] |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in catalysis.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Workflow for optimizing this compound ligand loading.
Caption: Effect of ligand concentration on catalyst activity.
References
- 1. nbinno.com [nbinno.com]
- 2. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides [ouci.dntb.gov.ua]
- 7. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Nixantphos Core-Functionalized Amphiphilic Nanoreactors and Application to Rhodium-Catalyzed Aqueous Biphasic 1-Octene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Xantphos in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Xantphos, a member of the xanthene-based phosphine (B1218219) ligand family, has emerged as a powerful tool in the synthesis of pharmaceutical intermediates. Its unique structural features, particularly its wide natural bite angle and the rigidity of the xanthene backbone, impart exceptional activity and selectivity to palladium catalysts for a variety of cross-coupling reactions.[1] These reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are fundamental transformations in modern drug discovery and development, enabling the efficient construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that are ubiquitous in pharmaceutically active molecules.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in key synthetic transformations relevant to the pharmaceutical industry.
Key Applications and Advantages
This compound and its derivatives are highly effective ligands for palladium-catalyzed cross-coupling reactions. The resulting catalysts exhibit several advantages:
-
High Catalytic Activity: The specific geometry of this compound promotes the formation of highly active catalytic species, often allowing for lower catalyst loadings and shorter reaction times.
-
Broad Substrate Scope: this compound-based catalysts are effective for a wide range of substrates, including challenging combinations such as the coupling of unactivated aryl chlorides.[4][5]
-
Enhanced Selectivity: The ligand's structure can lead to improved chemo- and regioselectivity in complex transformations.
-
Stability: Palladium precatalysts incorporating xanthene-based ligands, such as the commercially available G3 precatalysts, offer enhanced air and moisture stability, simplifying reaction setup.[6]
Data Presentation: Performance in Catalysis
The choice of ligand is critical for the success of a cross-coupling reaction. The following tables summarize the performance of this compound and related ligands in Buchwald-Hartwig amination reactions, demonstrating their efficacy in the formation of C-N bonds.
Table 1: Comparison of Ligand Performance in the Amination of an Unactivated Aryl Chloride
| Ligand | Amine | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NIXANTPHOS | Morpholine | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 2 | 98 |
| Xantphos | Morpholine | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 2 | 10 |
| RuPhos | Morpholine | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 2 | 85 |
| XPhos | Morpholine | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 2 | 92 |
| dppf | Morpholine | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 2 | <5 |
Data adapted from a comparative study on the amination of unactivated aryl chlorides. NIXANTPHOS is a close structural analogue of this compound and its superior performance in this challenging transformation is noteworthy.[4][5]
Table 2: this compound in the Arylation of Ureas
| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| p-Bromotoluene | 3,5-(CF₃)₂Xantphos | Cs₂CO₃ | Dioxane | 100 | 2.5 | N,N'-di-p-tolylurea | 62 |
| o-Bromotoluene | Xantphos | Cs₂CO₃ | Dioxane | 100 | 36 | N,N'-di-o-tolylurea | 77 |
| p-Bromoanisole | 3,5-(CF₃)₂Xantphos | Cs₂CO₃ | Dioxane | 100 | 2 | N,N'-di-p-anisylurea | 29 |
| o-Bromo-N,N-dimethylaniline | 3,5-(CF₃)₂Xantphos | Cs₂CO₃ | Dioxane | 100 | 5 | Corresponding diarylurea | 27 |
This table illustrates the utility of modified Xantphos ligands in the synthesis of diarylureas, which are important pharmacophores. The electronic properties of the ligand can be tuned to optimize the reaction outcome.
Experimental Protocols
The following are detailed protocols for representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl chloride with a secondary amine using an this compound-type ligand.
Diagram of the Experimental Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Xantphos Catalyzed Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the hydroformylation of alkenes utilizing a rhodium catalyst coordinated with the N-Xantphos ligand. This catalytic system is renowned for its high efficiency and regioselectivity in producing linear aldehydes, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
Hydroformylation, or oxo-synthesis, is a fundamental industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The regioselectivity of this reaction, yielding either a linear or a branched aldehyde, is a critical parameter. The use of bulky diphosphine ligands, such as this compound, in conjunction with rhodium catalysts has proven to be highly effective in directing the reaction towards the formation of the desired linear aldehyde.[1] The wide bite angle of the Xantphos ligand, approximately 108°, is a key structural feature that influences the coordination geometry around the rhodium center, favoring the formation of intermediates that lead to linear products.[1]
Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of key steps, as illustrated below. The cycle begins with the formation of an active rhodium hydride species from a rhodium precursor. This is followed by alkene coordination, migratory insertion to form a rhodium-alkyl intermediate, coordination of carbon monoxide, and subsequent reductive elimination to yield the aldehyde product and regenerate the active catalyst.[2]
Caption: Catalytic cycle for this compound catalyzed hydroformylation.
Experimental Protocols
The following protocols are generalized from literature procedures and can be adapted for specific substrates and scales.
Catalyst Precursor Preparation
The active catalyst is typically generated in situ from a rhodium precursor and the this compound ligand. A common precursor is Rh(acac)(CO)₂, where acac is acetylacetonate.
Materials:
-
Rh(acac)(CO)₂
-
This compound (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Anhydrous, degassed solvent (e.g., toluene, anisole)
-
Schlenk flask or glovebox
-
Syngas (CO/H₂, typically 1:1 mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of Rh(acac)(CO)₂ and this compound in the anhydrous, degassed solvent. A typical ligand-to-rhodium molar ratio is 5:1 to 15:1.[3][4]
-
Stir the mixture at room temperature for a specified time (e.g., 1 hour) to allow for ligand exchange and formation of the catalyst complex.
-
For some applications, a pre-activation step may be performed by heating the solution under syngas pressure. For example, incubating the mixture at 80°C under 30 bar of CO/H₂ (1:1) for 1-2 hours.[5]
General Hydroformylation Procedure (Batch Reactor)
This procedure describes the hydroformylation of a generic alkene in a high-pressure batch reactor.
Caption: A typical workflow for a batch hydroformylation experiment.
Materials:
-
High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Alkene substrate.
-
Prepared catalyst solution.
-
Anhydrous, degassed solvent.
-
Syngas (CO/H₂, 1:1).
-
Internal standard for GC analysis (e.g., dodecane).
Procedure:
-
Ensure the high-pressure reactor is clean and dry.
-
Under an inert atmosphere, charge the reactor with the prepared catalyst solution, the alkene substrate, and any additional solvent.[6] A typical catalyst loading is in the range of 0.1 to 1 mol% relative to the substrate.
-
Seal the reactor and purge several times with nitrogen or argon, followed by purges with the syngas mixture.[6]
-
Pressurize the reactor to the desired pressure (e.g., 20-30 bar) with the syngas mixture.[5][6]
-
Heat the reactor to the desired temperature (e.g., 80-120°C) while stirring.[5][6]
-
Maintain the reaction at the set temperature and pressure for the desired reaction time (e.g., 3-24 hours). The reaction progress can be monitored by the uptake of syngas.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the reactor and collect the reaction mixture.
-
Analyze the products by gas chromatography (GC), GC-MS, and/or NMR spectroscopy to determine conversion, yield, and regioselectivity.
Data Presentation
The following tables summarize typical quantitative data for the this compound catalyzed hydroformylation of 1-octene.
Table 1: Influence of Reaction Conditions on 1-Octene Hydroformylation [6]
| Entry | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Catalyst Loading (mol%) | Yield of n-nonanal (%) | Isomerization Products (%) |
| 1 | Decanal | 90 | 20 | 3 | 0.18 | 7 | High |
| 2 | Heptanal | 90 | 20 | 3 | 0.18 | 5 | High |
| 3 | Dodecane | 90 | 20 | 3 | 0.18 | 0 | - |
| 4 | Decanal | 90 | 30 | 20 | 0.18 | 28 | Low |
Table 2: Regioselectivity in 1-Octene Hydroformylation [6]
| Catalyst System | Temperature (°C) | Pressure (bar) | Linear:Branched (l:b) Ratio | Reference |
| Rh-nixantphos@CCM | 90 | 20-30 | ≥65:1 | [6] |
| Homogeneous Rh-nixantphos | 80 | 20 | 69:1 | [6] |
Logical Relationships of Reaction Components
The outcome of the hydroformylation reaction is dependent on the interplay between the catalyst, ligand, substrate, and reaction conditions.
Caption: Relationship between key reaction components and products.
Safety Considerations
-
High Pressure: All high-pressure experiments should be conducted in a properly certified and maintained reactor behind a safety shield.
-
Toxic Gases: Carbon monoxide is a highly toxic gas. All operations involving CO should be performed in a well-ventilated fume hood, and a CO detector should be in place.
-
Flammable Materials: Solvents and hydrogen gas are flammable. Ensure there are no ignition sources in the vicinity of the experiment.
-
Inert Atmosphere Techniques: The catalyst and some reagents are air-sensitive. Proper Schlenk line or glovebox techniques are required.
References
- 1. nbinno.com [nbinno.com]
- 2. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Immobilization of Rh(I)-N-Xantphos and Fe(II)-C-Scorpionate onto Magnetic Nanoparticles: Reusable Catalytic System for Sequential Hydroformylation/Acetalization [mdpi.com]
- 6. Synthesis of Nixantphos Core-Functionalized Amphiphilic Nanoreactors and Application to Rhodium-Catalyzed Aqueous Biphasic 1-Octene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Low-Temperature Catalysis with the Pd-NiXantphos System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile Pd-NiXantphos catalytic system, which enables a variety of cross-coupling reactions at or near room temperature. The protocols and data presented herein are compiled from seminal studies demonstrating the system's efficacy, particularly with challenging substrates such as unactivated aryl chlorides.
Introduction
The development of efficient catalytic systems that operate at low temperatures is a significant goal in modern organic synthesis, offering advantages in terms of energy consumption, functional group tolerance, and selectivity. The palladium-catalyzed system utilizing the deprotonatable, chelating aryldiphosphine ligand, NiXantphos, has emerged as a powerful tool for achieving various cross-coupling reactions under mild conditions.[1][2][3][4] This system's unique feature is the in-situ formation of a heterobimetallic (M-NiXantphos)Pd catalyst (where M is an alkali metal from the base), which exhibits exceptional reactivity, particularly in the activation of typically unreactive C-Cl bonds at room temperature.[1][2]
The Pd-NiXantphos catalyst has demonstrated superior performance over many other mono- and bidentate phosphine (B1218219) ligands in several key transformations, including Deprotonative Cross-Coupling Processes (DCCP), Buchwald-Hartwig amination, and Suzuki-Miyaura coupling reactions.[1][5][6][7][8] Its advantages include mild reaction conditions (often room temperature), high yields, broad substrate scope, and remarkable chemoselectivity.[1][2][3][4]
Key Applications & Performance Data
The Pd-NiXantphos system has proven effective in a range of important synthetic transformations. The following tables summarize its performance in key applications.
Deprotonative Cross-Coupling (DCCP) of Aryl Chlorides
This method allows for the formation of triarylmethanes, a valuable structural motif in medicinal chemistry, from readily available aryl chlorides and diarylmethanes at room temperature.[1][2][3]
| Entry | Aryl Chloride (ArCl) | Diaryl Methane | Product | Yield (%) | Catalyst Loading (mol%) | Temp. (°C) |
| 1 | 4-Chloro-tert-butylbenzene | Diphenylmethane | 4-(tert-Butyl)-1-(diphenylmethyl)benzene | 87 | 10 | 24 |
| 2 | 3-Chlorophenol | Diphenylmethane | 3-(Diphenylmethyl)phenol | 84 | 10 | 24 |
| 3 | 4-Chlorophenol | Diphenylmethane | 4-(Diphenylmethyl)phenol | 40 | 10 | 24 |
| 4 | 2-Chloropyridine | Diphenylmethane | 2-(Diphenylmethyl)pyridine | 95 | 5 | 24 |
| 5 | 1-Chloro-4-vinylbenzene | Diphenylmethane | 1-(Diphenylmethyl)-4-vinylbenzene | 99 | 2.5 | 80 |
Data compiled from studies by Zhang et al.[1][2]
Buchwald-Hartwig Amination of Unactivated Aryl Chlorides
The Pd-NiXantphos catalyst demonstrates high activity in the C-N cross-coupling of unactivated aryl chlorides, a reaction for which many other phosphine ligands are ineffective at low temperatures.[5][6][7]
| Entry | Aryl Chloride (ArCl) | Amine | Product | Yield (%) | Catalyst Loading (mol%) | Temp. (°C) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 95 | 0.5 | 100 |
| 2 | Chlorobenzene | Aniline | N-Phenylaniline | 92 | 1.0 | 100 |
| 3 | 4-Chloroanisole | Di-n-butylamine | N,N-Di-n-butyl-4-methoxyaniline | 98 | 0.5 | 100 |
| 4 | 2-Chlorotoluene | Indole | 1-(o-Tolyl)-1H-indole | 85 | 1.0 | 100 |
Representative data based on performance claims for amination of unactivated aryl chlorides.[5][6][7]
Room-Temperature Suzuki-Miyaura Coupling of Aryl Chlorides
This catalyst system facilitates the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids at room temperature, providing access to biaryl structures under exceptionally mild conditions.[8]
| Entry | Aryl Chloride (ArCl) | Arylboronic Acid | Product | Yield (%) | Catalyst Loading (mol%) | Temp. (°C) |
| 1 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 96 | 2.0 | RT |
| 2 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridine | 92 | 2.0 | RT |
| 3 | 4-Chlorotoluene | 4-Formylphenylboronic acid | 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | 85 | 2.0 | RT |
| 4 | 2-Chloronaphthalene | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)naphthalene | 91 | 2.0 | RT |
Data sourced from Wang et al.[8]
Experimental Protocols
The following are generalized protocols for conducting cross-coupling reactions using the Pd-NiXantphos system. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Deprotonative Cross-Coupling (DCCP)
This protocol is adapted from the work of Zhang et al. for the synthesis of triarylmethanes.[1][2]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
NiXantphos ligand
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Aryl chloride
-
Diarylmethane
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or glovebox for inert atmosphere operations
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(OAc)₂ (e.g., 0.01 mmol, 5-10 mol%) and NiXantphos (e.g., 0.012 mmol, 6-12 mol%).
-
Add the aryl chloride (0.1 mmol, 1.0 equiv) and the diarylmethane (0.12 mmol, 1.2 equiv).
-
Add anhydrous solvent (e.g., 1.0 mL).
-
Add KHMDS (0.3 mmol, 3.0 equiv) to the mixture.
-
Seal the tube and stir the reaction mixture at room temperature (24 °C) for the desired time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Room-Temperature Suzuki-Miyaura Coupling
This protocol is based on the methodology developed by Wang et al.[8]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
NiXantphos ligand
-
Potassium phosphate (B84403) (K₃PO₄) or another suitable base
-
Aryl chloride
-
Arylboronic acid
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (e.g., 0.004 mmol, 2 mol%) and NiXantphos (e.g., 0.005 mmol, 2.5 mol%).
-
Add the aryl chloride (0.2 mmol, 1.0 equiv), the arylboronic acid (0.3 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (B91453) (2.0 mL).
-
Seal the Schlenk tube and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
Mechanistic Overview & Visualizations
The enhanced reactivity of the Pd-NiXantphos system at low temperatures is attributed to the deprotonation of the N-H group on the phenoxazine (B87303) backbone of the NiXantphos ligand by the base. This generates an anionic, heterobimetallic complex that facilitates the oxidative addition of the aryl chloride to the Pd(0) center, a step that is often the rate-limiting and requires high temperatures for traditional bidentate phosphine ligands.[1][2]
Proposed Catalytic Cycle for DCCP
Caption: Catalytic cycle for Pd-NiXantphos mediated DCCP.
Experimental Workflow for Catalyst Screening
Caption: High-throughput experimentation workflow for optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NiXantphos: a deprotonatable ligand for room-temperature palladium-catalyzed cross-couplings of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 7. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C5RA19790B [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in N-Xantphos catalyzed reactions
Welcome to the technical support center for N-Xantphos catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound catalyzed reaction is giving a low yield. What are the most common initial checks I should perform?
A1: When troubleshooting a low yield, start by verifying the fundamentals of your reaction setup:
-
Inert Atmosphere: Ensure your reaction vessel was properly purged of oxygen and moisture. Palladium catalysts, particularly in their Pd(0) active form, are sensitive to air.
-
Reagent Quality: Confirm the purity and integrity of your starting materials, solvent, and base. Solvents should be anhydrous and degassed.
-
Ligand and Precatalyst Integrity: this compound and the palladium source should be of high purity. Consider if your ligand has been stored properly to prevent oxidation.
-
Stoichiometry: Double-check the molar ratios of your reactants, catalyst, and ligand.
Q2: Can the palladium-to-ligand ratio significantly impact the reaction outcome?
A2: Yes, the ratio of palladium to this compound is critical. While a 1:1 or 1:1.2 ratio is a common starting point, an excess of the Xantphos ligand can lead to the formation of an inactive or less active bis-ligated palladium complex, Pd(Xantphos)2.[1] This species can be poorly soluble and slow to enter the catalytic cycle, thereby reducing the overall reaction rate and yield.[1] It is often beneficial to screen different Pd:L ratios to find the optimum for your specific substrate combination.
Q3: How do I choose the optimal solvent and base for my reaction?
A3: The choice of solvent and base is highly substrate-dependent and crucial for success.
-
Solvent: The solvent must be able to dissolve the reactants, catalyst, and intermediates. Poor solubility is a common reason for low yields.[2] Common solvents for this compound catalyzed reactions include toluene, dioxane, and THF. If you observe poor solubility, a solvent screen is recommended.
-
Base: The base plays a key role in the catalytic cycle, often in the reductive elimination or transmetalation step. The strength and nature of the base can influence the reaction rate and selectivity. Common bases include inorganic salts like K₃PO₄ and Cs₂CO₃, or alkoxides like NaOtBu. The optimal base must be determined empirically for your specific reaction.[3][4]
Q4: My reaction is showing significant formation of a debrominated/dehalogenated side product. What causes this and how can I prevent it?
A4: The formation of a dehalogenated byproduct, where the halide on your starting material is replaced by a hydrogen atom, is a known side reaction in palladium-catalyzed cross-couplings.[5] This often occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species. To minimize this, you can try the following:
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[5] Try running the reaction at a lower temperature.
-
Choice of Base and Solvent: The presence of any protic species can contribute to the formation of Pd-H. Ensure anhydrous conditions.
-
Protecting Groups: If your substrate contains acidic protons (e.g., N-H on a pyrazole), protecting that group can sometimes mitigate dehalogenation.[5]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to troubleshooting and optimizing your this compound catalyzed reaction.
Problem 1: Low or No Conversion of Starting Material
This is often indicative of an issue with the catalyst's activity or fundamental reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion.
Problem 2: Reaction Stalls or Incomplete Conversion
If the reaction starts but does not proceed to completion, it may indicate catalyst deactivation or inhibition.
Potential Causes and Solutions:
-
Catalyst Deactivation: The active Pd(0) species may be unstable under the reaction conditions or be poisoned by impurities.
-
Formation of Inactive Pd(L)2 Species: As mentioned in the FAQs, an excess of this compound can lead to the formation of the less active Pd(Xantphos)2 complex.[1]
-
Solution: Titrate the ligand-to-metal ratio. A slightly lower ligand loading might prevent the formation of this inactive species.
-
-
Product Inhibition: The product formed may coordinate strongly to the palladium center, inhibiting further catalytic turnover.
-
Solution: This can be difficult to overcome. Sometimes, running the reaction at a higher dilution or a different temperature can help.
-
Catalyst Deactivation Pathway:
Caption: Common pathways for catalyst deactivation.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on product yield, based on literature data.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
| 1 | Dioxane | 10 | 24 | <25 | [2] |
| 2 | MTBE | 10 | 24 | <25 | [2] |
| 3 | THF | 10 | 24 | >95 | [2] |
| 4 | THF | 5 | 24 | 87 | [2] |
As demonstrated, solvent choice can have a dramatic effect on yield, often due to solubility issues of the reactants at a given temperature.[2]
Table 2: Effect of Base in Suzuki-Miyaura Coupling
| Entry | Base | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | 2.0 | 6 | 78 | [3] |
| 2 | K₃PO₄ | 2.0 | 24 | 92 | [3] |
This data illustrates that even with the same solvent and catalyst loading, the choice of base can significantly influence the final yield.[3]
Experimental Protocols
General Protocol for a Palladium/N-Xantphos Catalyzed C-N Cross-Coupling Reaction:
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and this compound (0.022 mmol, 2.2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
A simplified representation of the Buchwald-Hartwig amination cycle using a Pd/N-Xantphos catalyst.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Multimetallic Pd- and Ni-catalyzed C(sp 2 )–P cross-coupling under aqueous micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02735J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
Optimizing reaction conditions for N-Xantphos catalysts
Welcome to the technical support center for N-Xantphos catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound catalysts?
A1: this compound and its derivatives are highly versatile bidentate phosphine (B1218219) ligands used in a variety of transition metal-catalyzed reactions. They are particularly effective in palladium- and nickel-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings.[1][2] Their unique wide bite angle and rigid backbone contribute to enhanced catalytic activity and stability.[1][3]
Q2: My reaction is sluggish or not proceeding to completion. What are the common causes?
A2: Several factors can lead to poor reaction performance:
-
Catalyst Inhibition: High concentrations of the Xantphos ligand can lead to the formation of an inactive and poorly soluble bis-ligated palladium species, Pd(Xantphos)2, which can inhibit the catalytic cycle.[4][5]
-
Inefficient Catalyst Activation: For Ni(0) catalyzed reactions, the in-situ formation of the active catalyst from precursors like Ni(COD)2 can be challenging and may require specific conditions, such as elevated temperatures or the use of a reductant.[6]
-
Suboptimal Base or Solvent: The choice of base and solvent are critical and highly dependent on the specific reaction. An inappropriate base may not be strong enough to facilitate the desired transformation, while the solvent can influence catalyst solubility and reactivity.[7][8]
-
Impure Reagents: The purity of starting materials, including the solvent and base, is crucial for successful cross-coupling reactions.[9]
Q3: How do I choose the optimal ligand-to-metal ratio?
A3: The optimal ligand-to-metal ratio is critical and reaction-dependent. While a 1:1 to 1.2:1 ligand-to-metal ratio is a common starting point, an excess of the Xantphos ligand can be detrimental. High concentrations of Xantphos can lead to the formation of the inactive Pd(Xantphos)2 complex, which can precipitate from the reaction mixture and slow down or halt the reaction.[4][5] It is recommended to screen different ratios to find the optimal balance for your specific reaction.
Q4: What is the role of the base in this compound catalyzed reactions?
A4: The base plays a crucial role in many cross-coupling reactions. Its functions can include:
-
Activating the nucleophile: For example, in Buchwald-Hartwig amination, the base deprotonates the amine.
-
Facilitating reductive elimination: The base is involved in the turnover-limiting step of many catalytic cycles.
-
Deprotonating the ligand: In some cases, particularly with N-H functionalized Xantphos derivatives like NiXantphos, deprotonation of the ligand by a strong base is necessary to form the active catalyst, especially for challenging substrates like aryl chlorides.[10][11] The choice of base (e.g., carbonates, phosphates, alkoxides) and its strength can significantly impact the reaction outcome, and screening of different bases is often necessary.[7][9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using this compound catalysts.
Problem: Low or No Product Yield
Below is a troubleshooting workflow to diagnose and resolve issues of low or no product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-Xantphos Mediated Cross-Coupling
Welcome to the technical support center for N-Xantphos mediated cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve selectivity and overall success in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound mediated cross-coupling reactions in a question-and-answer format.
Question: My reaction is showing low conversion to the desired product. What are the potential causes and solutions?
Answer: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions. Here are some common areas to investigate:
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently.
-
Pre-catalyst Choice: Consider using a well-defined pre-catalyst like a G3 or G4 Buchwald pre-catalyst which can improve the generation of the active catalytic species.
-
Ligand to Metal Ratio: An excess of the phosphine (B1218219) ligand can sometimes inhibit the reaction by forming inactive bis-ligated palladium complexes like Pd(Xantphos)₂.[1] Try reducing the ligand-to-metal ratio.
-
Catalyst Deactivation: Over-oxidation of substrates like benzyl (B1604629) alcohol to benzoic acid can lead to the formation of a less active palladium benzoate (B1203000) complex, deactivating the catalyst.[1]
-
-
Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and deoxygenated.
-
Reaction Conditions:
-
Temperature: While higher temperatures can sometimes increase reaction rates, they may also lead to catalyst decomposition or side reactions.[2] A systematic temperature screen is recommended.
-
Base: The choice and strength of the base are critical. For challenging couplings, a stronger base might be necessary. However, some strong bases can deprotonate the this compound ligand, which can either enhance reactivity or lead to side reactions.[3][4]
-
Question: I am observing significant formation of side products, particularly from C-H activation/arylation. How can I improve the selectivity for N-arylation?
Answer: Competition between N-arylation and C-H arylation is a known issue, especially with electron-rich substrates or when using certain this compound derivatives. Here are some strategies to enhance selectivity:
-
Solvent and Amine Concentration: The choice of solvent and the concentration of the amine nucleophile can significantly influence the reaction pathway. By adjusting these parameters, it is possible to favor either the amination or the C-H arylation pathway.[1]
-
Ligand Modification: The structure of the Xantphos ligand itself plays a crucial role. For instance, NiXantphos has been shown to exhibit remarkable chemoselectivity, avoiding reactions with sensitive functional groups that might otherwise undergo side reactions.[3][4]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway of C-H activation, thus improving selectivity for the desired C-N coupling.
Question: My reaction with aryl chlorides is sluggish or fails. What modifications should I consider?
Answer: Aryl chlorides are generally less reactive than aryl bromides or iodides. Improving their coupling requires specific optimization:
-
Ligand Choice: Standard Xantphos is often not effective for unactivated aryl chlorides.[5][6][7] Specialized ligands like NIXANTPHOS have been developed and show significantly higher activity for these substrates, even at low catalyst loadings.[5][6][7][8] NiXantphos-based palladium catalysts are also highly effective for the cross-coupling of unactivated aryl chlorides at room temperature.[3][4][9]
-
Base: Stronger bases are often required for the activation of aryl chlorides. The deprotonation of ligands like NiXantphos by a strong base can enhance the oxidative addition to aryl chlorides.[3]
-
Catalyst System: A heterobimetallic Pd-NiXantphos catalyst system has been shown to outperform other mono- and bidentate ligands in deprotonative cross-coupling processes with aryl chlorides.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium precursor to use with this compound ligands?
A1: While Pd₂(dba)₃ and Pd(OAc)₂ are commonly used, preformed palladium pre-catalysts such as the Buchwald G3 pre-catalyst are often more reactive and can lead to more reproducible results, especially when working with challenging substrates.[5]
Q2: How does the "bite angle" of Xantphos ligands influence the reaction outcome?
A2: The wide bite angle of the Xantphos backbone provides flexibility to the catalyst, which can lead to higher yields and improved selectivity compared to ligands with smaller bite angles.[10] This structural feature is crucial for promoting challenging cross-coupling reactions.[10]
Q3: Can this compound ligands be used in nickel-catalyzed cross-coupling reactions?
A3: Yes, this compound and its derivatives, such as NIXANTPHOS, have been successfully employed in nickel-catalyzed cross-coupling reactions, for instance, in the arylation of diarylmethanes.[5] The Ni(NIXANTPHOS)-based catalyst system has shown enhanced reactivity over Xantphos derivatives in certain nickel-catalyzed reactions.[5][11]
Q4: What is the role of additives like TBAF·3H₂O in this compound mediated couplings?
A4: Additives can play various roles, including fluoride (B91410) ions acting as a base or activating the coupling partners. The use of TBAF·3H₂O as an additive, in conjunction with a mild base like Cs₂CO₃ and the wide bite angle of Xantphos, has been shown to be successful in certain coupling reactions.[5]
Data Tables
Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of an Unactivated Aryl Chloride
| Entry | Ligand | Yield (%) |
| 1 | Xantphos | < 5 |
| 2 | NIXANTPHOS | > 95 |
| 3 | Other bidentate ligands | < 10 |
Reaction conditions: Aryl chloride, amine, Pd source, ligand, base, solvent, temperature. For detailed conditions, refer to the cited literature.[5][6]
Table 2: Effect of Base on the Yield of N-Arylation
| Entry | Base | Solvent | Yield (%) |
| 1 | Cs₂CO₃ | Dioxane | 85 |
| 2 | K₃PO₄ | Dioxane | 78 |
| 3 | NaOtBu | Toluene | 92 |
Reaction conditions: Aryl bromide, amine, Pd₂(dba)₃, this compound, base, solvent, 100 °C. Yields are approximate and for illustrative purposes.
Experimental Protocols
General Protocol for this compound Mediated Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the this compound ligand (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube, followed by the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for improving selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides [ouci.dntb.gov.ua]
- 9. NiXantphos: a deprotonatable ligand for room-temperature palladium-catalyzed cross-couplings of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
Overcoming N-Xantphos catalyst poisoning by impurities
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with N-Xantphos ligated palladium catalysts, with a specific focus on catalyst poisoning by common impurities.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction using an this compound palladium catalyst is sluggish, has stalled, or shows low yield. Could the catalyst be poisoned?
A: Yes, catalyst poisoning is a common cause for reduced catalytic activity or complete reaction failure.[1] Poisoning occurs when impurities in the reaction mixture bind to the active palladium center, rendering it inactive.[2] This chemical deactivation is distinct from thermal decomposition or physical damage to the catalyst.[1]
Common catalyst poisons for palladium systems include:
-
Sulfur Compounds: Thiols, sulfides, and hydrogen sulfide (B99878) are known to strongly adsorb to and poison noble metal catalysts like palladium.[2][3]
-
Halides: Excess halide ions, particularly iodide, can have an inhibitory effect on the catalytic cycle.[1][4]
-
Nitrogen-Containing Heterocycles: Pyridine and quinoline (B57606) can act as poisons for palladium catalysts.[5]
-
Other Impurities: Carbon monoxide, cyanides, phosphates, and heavy metals can also deactivate the catalyst.[1][2] Water and oxygen can poison Ziegler-Natta catalysts and should be excluded from sensitive cross-coupling reactions.[1][6]
Q2: How can I identify the source of the catalyst poison in my reaction?
A: Identifying the specific poison requires careful examination of all reaction components.
-
Starting Materials & Reagents: Impurities are often present in starting materials, reagents, or the base used.[2] Ensure the purity of your aryl halides, coupling partners, and bases. If necessary, purify them by recrystallization, distillation, or column chromatography.
-
Solvents: Solvents can contain dissolved oxygen or trace amounts of water and other impurities. Using anhydrous, degassed solvents is critical.[6] The use of solvents in which inhibitory species like iodide are insoluble can sometimes improve reaction efficiency.[7]
-
Atmosphere: Failure to maintain a strictly inert atmosphere can introduce oxygen, which can lead to catalyst deactivation. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[6]
Q3: Are there any visual indicators of catalyst deactivation or poisoning?
A: While not always definitive, visual cues can suggest catalyst problems. The active Pd(0) species is often generated in situ from a Pd(II) precatalyst. A change in the reaction mixture's color that deviates from the expected progression can indicate an issue. The formation of palladium black (insoluble palladium metal) is a common sign of catalyst decomposition, which can be caused by impurities or unstable reaction conditions.
Q4: How can I prevent this compound catalyst poisoning?
A: Prevention is the most effective strategy. Adhering to rigorous experimental techniques is key.
-
Use High-Purity Reagents: Whenever possible, use reagents and starting materials from reputable suppliers and purify them if their purity is questionable.
-
Employ Anhydrous & Degassed Solvents: Use appropriate techniques to dry and degas your solvents before use.
-
Maintain an Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to exclude oxygen and moisture.[6]
-
Select the Right Precatalyst: Air- and moisture-stable precatalysts, such as certain Xantphos-ligated palladium dialkyl complexes, can offer greater convenience and robustness against trace impurities during setup.[8][9]
Q5: Is it possible to regenerate a poisoned this compound catalyst?
A: Catalyst regeneration can sometimes be achieved, but its success depends on the nature of the poison and the catalyst system. Common industrial methods for catalyst regeneration include thermal treatments and chemical washing.[10]
-
Thermal Regeneration: This involves heating the catalyst to high temperatures to desorb or decompose the poison.[10] However, this can risk thermal degradation of the ligand and catalyst.
-
Acid Washing: Washing with a dilute acid solution can remove certain poisons, particularly basic impurities.[11] This method must be used with caution as it can also remove active components of the catalyst system.[11] For lab-scale reactions, it is often more practical and cost-effective to discard the poisoned catalyst and start the reaction anew with fresh catalyst and purified reagents.
Troubleshooting Guides
Table 1: Troubleshooting Low Yield / Stalled Reactions
| Symptom | Potential Cause (Poisoning-Related) | Suggested Action | Expected Outcome |
| Reaction starts but stalls after partial conversion. | A limiting reagent contains a stoichiometric or sub-stoichiometric amount of a strong poison (e.g., sulfur impurity). | 1. Re-purify all starting materials and reagents. 2. Analyze reagents for elemental impurities (e.g., sulfur, heavy metals). | Removal of the poison should allow the reaction to proceed to completion with a fresh batch. |
| No reaction initiation observed. | Gross contamination of solvent or atmosphere (e.g., oxygen, water).[1] | 1. Ensure inert gas line is functioning and providing a positive pressure. 2. Use freshly dried and degassed solvents.[6] | The reaction should initiate as expected, as the active Pd(0) species can form. |
| Formation of significant debrominated byproduct. | Presence of water or protic impurities, leading to competing hydrodehalogenation pathways.[6] | 1. Switch to a non-protic, anhydrous solvent. 2. Ensure the base used is anhydrous. | The desired cross-coupling pathway is favored over the reduction pathway, increasing product yield. |
| Reaction is slow and requires high temperatures. | Inhibitory species present (e.g., excess halides from starting material).[4] | 1. Use a starting material with a different leaving group (e.g., triflate instead of iodide). 2. Screen alternative bases or solvents to minimize inhibitor solubility.[7] | Reaction rate increases, potentially allowing for milder reaction conditions. |
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination using a Pd-Xantphos Precatalyst
This protocol emphasizes steps to minimize catalyst poisoning.
-
Reagent Preparation:
-
Ensure the aryl halide (1.0 mmol), amine (1.2 mmol), and base (e.g., NaOt-Bu, 1.4 mmol) are of the highest purity available.
-
If reagents are solids, dry them under vacuum before use.
-
Use an anhydrous, degassed solvent (e.g., toluene, dioxane) stored over molecular sieves and under an inert atmosphere.
-
-
Reaction Setup (under Inert Atmosphere):
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, amine (if solid), and base.
-
Seal the vessel, then evacuate and backfill with inert gas (argon or nitrogen) at least three times.[6]
-
Under a positive pressure of inert gas, add the Pd-Xantphos precatalyst (e.g., Pd(Xantphos)Cl₂, 0.01-0.05 mmol).[12]
-
Add the anhydrous, degassed solvent (to achieve desired concentration, e.g., 0.1-0.5 M) via syringe, followed by the amine (if liquid).[6]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully (e.g., with water or a saturated aqueous NH₄Cl solution).
-
Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[12]
-
Visualizations
Caption: Troubleshooting workflow for a failing this compound catalyzed reaction.
Caption: Mechanism of catalyst poisoning, blocking the active catalytic site.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Catalyst_poisoning [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 11. aaqr.org [aaqr.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Effect of solvent and base on N-Xantphos performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent and base on N-Xantphos performance in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or reaction failure in this compound catalyzed reactions?
Several factors can contribute to poor performance. A primary issue can be the formation of an inactive and highly insoluble bis-ligated palladium species, Pd(Xantphos)₂, which precipitates from the reaction mixture.[1] This is often caused by a high concentration of the Xantphos ligand relative to the palladium precursor.[1] Other common causes include an inappropriate choice of base or solvent for the specific substrates, degradation of reagents, or an inadequate inert atmosphere.
Q2: How do I select the appropriate base for my Buchwald-Hartwig amination using this compound?
The choice of base is critical and highly dependent on the substrates involved.[2]
-
Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective for many systems.[2][3] However, their high basicity can be detrimental to substrates with sensitive functional groups (e.g., esters, ketones) leading to side reactions.[3]
-
Weaker, inorganic bases: For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), or potassium carbonate (K₂CO₃) are often better alternatives.[2][3] The choice among these can be influenced by solubility, which is affected by the counterion (Cs⁺ > K⁺ > Na⁺).[3]
Q3: Which solvent should I choose for my this compound catalyzed reaction?
The optimal solvent is substrate-dependent and plays a crucial role in dissolving reagents, stabilizing catalytic intermediates, and influencing reaction rates.[3][4]
-
Commonly Used Solvents: Aprotic solvents such as toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethoxyethane (DME) are frequently used.[3]
-
Solvent Effects on Selectivity: The choice of solvent can be a powerful tool to control chemoselectivity. For instance, in reactions with competing pathways, such as amination versus C-H arylation, adjusting the solvent can favor one product over the other.[5][6] There is generally no universal "best" solvent, and screening is often necessary for optimization.
Q4: Can the concentration of this compound affect the reaction rate?
Yes, the concentration of this compound can dramatically influence the catalyst's activity. High concentrations of the ligand can inhibit the reaction rate.[1] This is due to the formation of the catalytically less active Pd(Xantphos)₂ complex.[1] Two primary reasons for the low activity of this species are its high insolubility and the slow rate of Xantphos dissociation to form the active (Xantphos)Pd⁰ species.[1]
Troubleshooting Guide
Issue: Low to no conversion in a Buchwald-Hartwig amination.
-
Possible Cause 1: Catalyst Inhibition.
-
Solution: An excess of this compound ligand may have led to the formation of the inactive Pd(this compound)₂ species.[1] Try reducing the ligand-to-metal ratio. A 1:1 to 1.2:1 ratio of ligand to palladium is a good starting point.
-
-
Possible Cause 2: Inappropriate Base.
-
Solution: The base may be too weak to deprotonate the amine or too strong, causing substrate decomposition. If using a strong base like NaOt-Bu with a sensitive substrate, switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[2][3] Ensure the base is finely powdered for heterogeneous reactions to maximize surface area.[3]
-
-
Possible Cause 3: Poor Solvent Choice.
-
Solution: The reactants or catalytic intermediates may not be sufficiently soluble. Screen alternative solvents such as toluene, dioxane, or THF.[3]
-
Issue: A competing C-H arylation side-reaction is observed.
-
Possible Cause: In certain systems, such as with binaphthyl triflates, an intramolecular C-H arylation can compete with the desired amination.[5][6]
Process Diagrams
Caption: Troubleshooting workflow for low-yield this compound reactions.
Caption: Decision guide for selecting a suitable base.
Quantitative Data Summary
The optimal conditions are highly substrate-dependent. The following tables represent typical screening results for model reactions.
Table 1: Model Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Entry | Pd Precursor (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | NaOt-Bu (1.4) | Toluene | 100 | 95 |
| 2 | Pd₂(dba)₃ (1) | NaOt-Bu (1.4) | Dioxane | 100 | 88 |
| 3 | Pd₂(dba)₃ (1) | K₃PO₄ (2.0) | Toluene | 100 | 45 |
| 4 | Pd₂(dba)₃ (1) | Cs₂CO₃ (2.0) | Dioxane | 100 | 72 |
Data is illustrative, based on general principles of this compound catalysis. Actual results will vary.
Table 2: Model Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Pd Precursor (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | K₃PO₄ (2.0) | THF / H₂O | 80 | 92 |
| 2 | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | Toluene / H₂O | 80 | 85 |
| 3 | Pd(OAc)₂ (2) | Cs₂CO₃ (2.0) | Dioxane / H₂O | 80 | 89 |
| 4 | Pd(OAc)₂ (2) | NaOt-Bu (2.0) | THF | 80 | 65 |
Data is illustrative, based on general principles of this compound catalysis. Actual results will vary.[7]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig C-N Cross-Coupling
This is a general guideline; conditions must be optimized for specific substrates.[2]
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and this compound (1-2.5 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv). Then add the amine (1.2 equiv) followed by the degassed solvent (to achieve a final concentration of ~0.1-0.5 M).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol 2: General Procedure for Suzuki-Miyaura C-C Cross-Coupling
This is a representative protocol; conditions should be optimized for each case.[7]
-
Preparation: In an oven-dried vial, combine the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), this compound (1-6 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Nitrogen).
-
Solvent Addition: Add the degassed organic solvent (e.g., THF) and degassed water.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80 °C) and stir for the required time (3-24 h).
-
Monitoring: Track the reaction's progress using suitable analytical techniques (TLC, GC-MS, LC-MS).
-
Workup: After cooling to room temperature, extract the mixture with an organic solvent (e.g., CH₂Cl₂), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purification: After filtration and concentration, purify the crude material by flash column chromatography.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Post-Reaction Purification and Removal of N-Xantphos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective post-reaction purification and removal of N-Xantphos and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing this compound and its palladium complexes after a reaction?
A1: The most common methods for removing this compound and its associated metal complexes involve chromatographic techniques and precipitation/filtration. Silica (B1680970) gel column chromatography is frequently employed to separate the desired product from the ligand and its byproducts.[1][2] In cases where the product has significantly different solubility properties, washing the crude reaction mixture with appropriate solvents can also be effective.[1][3] Additionally, if the palladium-N-Xantphos complex precipitates out of the reaction mixture upon cooling, it can be removed by filtration.[1]
Q2: I am observing a yellow color in my purified product. How can I remove residual palladium?
A2: A persistent yellow color in your product often indicates the presence of residual palladium complexes. To remove this, you can pass a solution of your crude product through a short pad of silica gel.[2][4] This is a quick method to capture polar palladium species. For more stubborn cases, treatment with a scavenger resin specifically designed to bind palladium can be effective.
Q3: Can this compound be recovered and reused after a reaction?
A3: Yes, recovery of this compound (or its analogue NiXantphos) has been demonstrated. One method involves a ligand exchange process. For instance, after a cross-coupling reaction, the addition of an excess of a more strongly binding phosphine (B1218219) ligand, such as 1,2-bis(diethylphosphino)ethane (B1585043) (depe), can displace the this compound from the palladium center.[4][5] Subsequent purification by flash chromatography can then allow for the recovery of the free this compound ligand.[4][5]
Q4: My product is sensitive to silica gel. What are my alternative purification options?
A4: If your product is sensitive to silica gel, you can consider alternative purification strategies. One approach is to use a different stationary phase for chromatography, such as alumina (B75360). Another strategy is to exploit solubility differences. For example, if your product is soluble in a non-polar solvent and this compound and its byproducts are not, you can perform a series of washes to selectively extract your product.[3] In some cases, crystallization of the desired product from the crude mixture can also be an effective purification method.
Q5: How can I remove excess unreacted this compound from my reaction mixture?
A5: Excess this compound can typically be removed by silica gel column chromatography, as it will have a different retention factor (Rf) than your desired product.[1] Careful selection of the eluent system is crucial for achieving good separation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product is contaminated with a yellow/orange solid. | Residual Pd(this compound) complex. | Pass the crude product solution through a short plug of silica gel. If the color persists, consider using a palladium scavenger resin. |
| Difficulty in separating the product from this compound by column chromatography. | Similar polarity of the product and the ligand. | Optimize the solvent system for chromatography. A gradient elution might be necessary. Alternatively, consider derivatizing your product to alter its polarity before chromatography. |
| Low recovery of the desired product after purification. | Product degradation on silica gel. | Switch to a less acidic stationary phase like neutral alumina for chromatography. Alternatively, explore non-chromatographic methods like crystallization or solvent extraction. |
| This compound oxide is observed as a major byproduct. | Oxidation of the phosphine ligand during reaction or workup. | Ensure all reactions and workups are performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
Quantitative Data on this compound Removal and Recovery
| Method | Ligand | Recovery/Removal Efficiency | Source |
| Ligand Exchange with 'depe' followed by Flash Chromatography | NiXantphos | 88% | [4] |
| Ligand Exchange with 'depe' followed by Flash Chromatography | NiXantphos | 80% | [4][5] |
| Filtration of Precipitated Complex | Pd(Xantphos)Cl2 | 98% (of the complex) | [1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol is a general guideline for the removal of this compound and its palladium complexes from a reaction mixture.
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain a residue.
-
Adsorption onto Silica: Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene). Add a small amount of silica gel to this solution and concentrate it again to obtain a dry, free-flowing powder. This is the "dry loading" method, which often gives better separation.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent system.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. For example, starting with a non-polar solvent like hexane (B92381) and gradually adding ethyl acetate (B1210297).[2]
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Ligand Recovery via Ligand Exchange
This protocol describes a method to recover NiXantphos after a reaction.[4][5]
-
Reaction Quenching: After the reaction is complete, quench it with water.
-
Ligand Exchange: Add an excess (e.g., 8 equivalents) of 1,2-bis(diethylphosphino)ethane (depe) to the reaction mixture and stir for an appropriate amount of time (e.g., 40 minutes) at room temperature.
-
Workup: Dilute the mixture with a suitable organic solvent like ethyl acetate and filter it over a pad of silica gel.
-
Purification: Rinse the silica pad with additional ethyl acetate. Concentrate the combined filtrate in vacuo.
-
Isolation: Purify the resulting crude material by flash chromatography to isolate the recovered NiXantphos.
Purification Workflow
The following diagram illustrates a general decision-making process for the post-reaction purification involving this compound.
Caption: Decision tree for selecting a purification strategy for products from reactions using this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Nixantphos Core-Functionalized Amphiphilic Nanoreactors and Application to Rhodium-Catalyzed Aqueous Biphasic 1-Octene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Handling air and moisture sensitivity of N-Xantphos
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air and moisture sensitivity of N-Xantphos.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air and moisture sensitive?
A1: this compound, also known as 4,6-Bis(diphenylphosphino)phenoxazine, is a bulky phosphine (B1218219) ligand used in various palladium-catalyzed cross-coupling reactions.[1] Like many phosphine ligands, the phosphorus(III) center is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide. This oxidation can deactivate the ligand, leading to failed or low-yield reactions. While some sources describe the related Xantphos ligand as air-stable as a solid, it is best practice to handle all phosphine ligands with care to prevent degradation.[2][3]
Q2: How should I store this compound?
A2: this compound should be stored in a cool, dry, and inert environment. The recommended storage temperature for the solid is 2-8°C. For long-term stability, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1] Stock solutions should be prepared using anhydrous, degassed solvents and stored at low temperatures, such as -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]
Q3: What are the signs of this compound degradation?
A3: The primary degradation product is the corresponding phosphine oxide. While this may not be visually apparent, its presence can be confirmed by ³¹P NMR spectroscopy, which will show a characteristic downfield shift for the oxidized species. Inconsistent reaction results, lower yields, or complete reaction failure are strong indicators that your ligand may have degraded.
Q4: Can I handle this compound on the open bench?
A4: While brief exposure to air for weighing may be tolerated, it is strongly recommended to handle this compound under an inert atmosphere to ensure reproducibility and optimal performance.[4] The use of a glovebox or Schlenk line techniques is the best practice for minimizing exposure to air and moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no catalytic activity in my cross-coupling reaction. | 1. Ligand Oxidation: The this compound has been oxidized to the phosphine oxide, which is catalytically inactive. 2. Impure Reagents: Water or other impurities in the solvent or reagents can poison the catalyst.[5] 3. Incorrect Catalyst Generation: The active Pd(0) species is not forming efficiently.[6][7] | 1. Use fresh this compound from a properly stored container. Handle the ligand exclusively under an inert atmosphere (glovebox or Schlenk line). 2. Ensure all solvents are anhydrous and properly degassed. Use high-purity reagents. 3. Consider using a pre-formed palladium precatalyst like this compound Pd G3, which is more stable and ensures reliable generation of the active catalyst.[8] |
| Inconsistent results between reaction batches. | 1. Variable Ligand Quality: The extent of ligand oxidation varies between experiments due to inconsistent handling. 2. Moisture Contamination: Trace amounts of water are being introduced into some, but not all, reaction setups. | 1. Implement a standardized protocol for handling this compound using either a glovebox or Schlenk techniques for all manipulations. 2. Oven-dry all glassware before use. Use anhydrous solvents and ensure reagents are stored in a desiccator. |
| Formation of undesired side products (e.g., debromination). | 1. Suboptimal Reaction Conditions: High temperatures can sometimes favor side reactions.[5] 2. Catalyst Decomposition: The catalyst may be degrading over the course of the reaction, leading to alternative reaction pathways. | 1. Attempt to lower the reaction temperature in increments of 10-20°C.[5] 2. Ensure a sufficiently inert atmosphere is maintained throughout the reaction. An excess of the phosphine ligand can sometimes help stabilize the catalyst.[6] |
Quantitative Data Summary
The following table provides typical specifications and storage conditions for this compound and its solutions.
| Parameter | Value | Reference |
| Purity Assay | ≥97% | |
| Melting Point | 256-262 °C | |
| Storage (Solid) | 2-8°C, under Nitrogen, protect from light | [1] |
| Storage (Solution in Anhydrous Solvent) | -20°C (up to 1 month) or -80°C (up to 6 months) | [1] |
Experimental Protocols
Protocol 1: Handling this compound in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O). Bring all necessary items into the glovebox, including the this compound container, vials, spatula, balance, and anhydrous, degassed solvent.
-
Weighing: Tare a clean, dry vial on the balance inside the glovebox. Using a clean spatula, carefully transfer the desired amount of this compound solid into the tared vial and record the mass.
-
Dispensing: If using directly as a solid, add it to the reaction vessel. If preparing a stock solution, add the appropriate volume of anhydrous, degassed solvent to the vial containing the this compound.
-
Sealing: Securely seal the reaction vessel or stock solution vial with a septum cap before removing it from the glovebox.
Protocol 2: Handling this compound using Schlenk Line Technique
-
Preparation: Oven-dry a Schlenk flask and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Addition of Solid: Quickly open the Schlenk flask and add the desired amount of this compound solid. A positive pressure of inert gas from the flask's sidearm can be used to minimize air ingress.
-
Purging: Immediately seal the flask with a septum and connect it to a dual-manifold Schlenk line. Evacuate the flask (carefully, to avoid disturbing the solid) and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent via a gas-tight syringe through the septum.
-
Transfer: The resulting solution can be transferred to the main reaction flask via a cannula or syringe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. entegris.com [entegris.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. XantPhos Pd G3 95 1445085-97-1 [sigmaaldrich.com]
Technical Support Center: Scaling Up N-Xantphos Industrial Processes
Welcome to the Technical Support Center for N-Xantphos industrial processes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting associated with scaling up palladium-catalyzed cross-coupling reactions using this compound ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound ligands in large-scale industrial processes?
A1: this compound ligands are highly effective for palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. Their primary advantages in an industrial setting include:
-
High Catalytic Activity: this compound promotes high reaction rates, allowing for very low catalyst loadings, sometimes as low as 0.05 mol%, which is economically advantageous.[1][2][3]
-
Broad Substrate Scope: These ligands are effective for a wide range of substrates, including challenging unactivated aryl chlorides.[1][2][3]
-
Stability of Precatalysts: this compound palladium precatalysts, such as the G3 and G4 generations, are often air- and moisture-stable, simplifying handling and storage on a large scale.
Q2: What are the most common challenges encountered when scaling up this compound catalyzed reactions?
A2: The most frequently reported challenges include:
-
Catalyst Solubility and Stability: The active catalyst species or the palladium complexes formed during the reaction can have limited solubility in common organic solvents, leading to precipitation and reduced catalytic activity.[4][5][6]
-
Catalyst Deactivation: Several pathways can lead to catalyst deactivation, such as the formation of inactive bis-ligated palladium species, ligand degradation, or palladium aggregation.[7][8][9]
-
Reproducibility: Direct translation of laboratory-scale protocols to industrial-scale production can be difficult due to variations in mixing, heat transfer, and mass transfer.[10]
-
Cost and Catalyst Recycling: The high cost of palladium and this compound necessitates efficient catalyst recycling for the process to be economically viable.[11][12][13]
Q3: How critical is the choice of solvent and base for a successful scale-up?
A3: The choice of solvent and base is highly critical and interdependent. Harsh, insoluble inorganic bases can lead to poor functional group tolerance and scale-up issues.[8] Milder bases like carbonates (e.g., Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often preferred.[14] The solvent affects the solubility of the catalyst, substrates, and base, thereby influencing the reaction rate and catalyst stability. Aprotic polar solvents like dioxane and THF are commonly used.
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields
Symptoms:
-
The reaction does not go to completion, leaving a significant amount of starting material.
-
Product yield is significantly lower than what was achieved at the lab scale.
-
Batch-to-batch variability is high.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Catalyst Solubility | Screen alternative solvents or solvent mixtures to improve the solubility of the palladium complex. Consider using a higher reaction temperature if the catalyst and substrates are thermally stable. |
| Catalyst Deactivation | Ensure strict inert atmosphere conditions to prevent oxidation of the active Pd(0) species. Use high-purity, degassed solvents and reagents to avoid catalyst poisoning. Optimize the ligand-to-palladium ratio to avoid the formation of the less active bis-ligated species.[7] |
| Inefficient Mixing | On a large scale, inefficient mixing can lead to localized high concentrations of reagents, causing side reactions or catalyst decomposition. Evaluate and optimize the agitation speed and impeller design for the reactor. |
| Mass Transfer Limitations | In heterogeneous reaction mixtures (e.g., with an insoluble base), the reaction rate can be limited by the transfer of reactants between phases. Consider using a soluble base or a phase-transfer catalyst. |
Issue 2: Formation of Impurities and Byproducts
Symptoms:
-
Significant formation of known or unknown impurities detected by HPLC or GC.
-
Difficult purification of the final product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Side Reactions | Over-arylation of the amine or hydrodehalogenation of the aryl halide can occur. Optimize the stoichiometry of the reactants. A slight excess of the amine is sometimes used. Lowering the reaction temperature may also reduce the rate of side reactions. |
| Ligand Degradation | At elevated temperatures, the this compound ligand can degrade. Monitor the reaction for the appearance of phosphine (B1218219) oxides. If degradation is observed, consider running the reaction at a lower temperature for a longer duration. |
| Reaction with Functional Groups | Certain functional groups on the substrates may be incompatible with the reaction conditions (e.g., base-sensitive groups). Screen for a milder base or protect the sensitive functional groups prior to the coupling reaction.[15] |
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for this compound catalyzed Buchwald-Hartwig amination reactions. Note that optimal conditions will vary depending on the specific substrates.
Table 1: Catalyst Loading and Yield for this compound Catalyzed Amination
| Aryl Halide | Amine | Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| Unactivated Aryl Chlorides | Various primary and secondary amines | Pd(OAc)₂ / NIXANTPHOS | 0.05 - 1.0 | Dioxane | NaOtBu | 100 | Good to Excellent | [1][2][3] |
| 3-Iodo-N-glycosylquinolin-2-ones | Thiosugars | Pd-G3-XantPhos | 5 | 1,4-dioxane | Et₃N | RT | High | [16] |
| 1,3-Dibromo-2,5-difluorobenzene | Benzophenone imine | Pd(dba)₂ / Xantphos | 0.5 | iPrOAc | K₃PO₄ | 80 | 85-87 | [14] |
Experimental Protocols
General Protocol for a Large-Scale Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific substrates and equipment.
1. Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet and outlet.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) for a sufficient time to ensure an oxygen-free atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.
2. Reagent Charging:
-
Under a positive flow of inert gas, charge the reactor with the palladium precatalyst (e.g., this compound Pd G3) and the this compound ligand (if not using a pre-formed complex).
-
Add the anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).
-
Add the base (e.g., sodium tert-butoxide or potassium phosphate).
-
Begin agitation to ensure good mixing.
-
Add the aryl halide and the amine to the reaction mixture.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., HPLC, GC, or TLC).
4. Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a suitable aqueous solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Catalyst Selection Logic
Caption: A decision-making diagram for ligand and base selection.
References
- 1. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 11. aidic.it [aidic.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
N-Xantphos vs. Xantphos: A Performance Showdown in Cross-Coupling Catalysis
For researchers, scientists, and professionals in drug development, the choice of ligand in cross-coupling reactions is paramount to success. This guide provides a detailed comparison of N-Xantphos and the traditional Xantphos, leveraging experimental data to highlight their respective performances in challenging catalytic transformations.
The architecture of phosphine (B1218219) ligands plays a crucial role in the efficacy of palladium-catalyzed cross-coupling reactions. While Xantphos has long been a staple in the chemist's toolbox, its N-heterocyclic analogue, this compound (also known as NiXantphos), has emerged as a superior catalyst for particularly demanding substrates. This superiority is most evident in the Buchwald-Hartwig amination of unactivated aryl chlorides and other deprotonative cross-coupling processes.
The key structural difference lies in the bridge of the xanthene backbone. In Xantphos, this is a dimethylmethylene group, whereas in this compound, it is a secondary amine (N-H). This seemingly subtle change has profound implications for the ligand's electronic properties and its role in the catalytic cycle. The N-H moiety in this compound is deprotonatable under basic reaction conditions, a feature that is believed to be responsible for its enhanced reactivity.
Structural Comparison
A Comparative Guide to N-Xantphos and Other Biaryl Phosphine Ligands in Catalysis
In the landscape of modern synthetic chemistry, the choice of ligand is paramount to the success of cross-coupling reactions. This guide provides a detailed comparison of N-Xantphos with other prominent biaryl phosphine (B1218219) ligands, offering researchers, scientists, and drug development professionals a comprehensive resource for ligand selection. We will delve into their performance in key catalytic reactions, supported by experimental data, and provide detailed protocols for their application.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. The performance of this compound in this reaction, particularly with challenging aryl chlorides, is a key area of its application.
This compound vs. Xantphos:
This compound, and its deprotonatable derivative NiXantphos, consistently outperform the parent Xantphos ligand in the palladium-catalyzed amination of unactivated aryl chlorides.[1][2] This enhanced reactivity is especially notable at room temperature, where Xantphos often shows little to no conversion.[1][3] The success of NIXANTPHOS is attributed to its ability to form a highly active catalyst that facilitates the challenging oxidative addition of aryl chlorides.[1][2] Under optimal conditions, reactions with NIXANTPHOS can achieve good to excellent yields with catalyst loadings as low as 0.05 mol%.[1][2][4]
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| NIXANTPHOS | 4-Chlorotoluene (B122035) | Morpholine (B109124) | NaOtBu | Toluene (B28343) | 100 | 0.5 | 98 | [1] |
| Xantphos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 0.5 | <5 | [1] |
| NIXANTPHOS | 1-Chloro-4-(tert-butyl)benzene | Diphenylmethane | KN(SiMe₃)₂ | THF | 24 | 10 | 91 (Assay Yield) | [3] |
| Xantphos | 1-Chloro-4-(tert-butyl)benzene | Diphenylmethane | KN(SiMe₃)₂ | THF | 24 | 10 | 0 | [3] |
This compound vs. Other Biaryl Phosphine Ligands:
While direct, side-by-side comparisons under identical conditions are not always available in the literature, the general trend indicates that for the challenging coupling of aryl chlorides, specialized ligands like this compound and bulky, electron-rich monodentate ligands such as XPhos and DavePhos are often superior to older generations of phosphine ligands.[5] For instance, in the amination of heteroaryl chlorides, ligands like XPhos, DavePhos, or Xantphos have been employed, with the optimal choice being substrate-dependent.[5]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction. While this compound is highly effective in C-N coupling, its application in Suzuki-Miyaura reactions is also noteworthy, though it faces stiff competition from other specialized ligands.
This compound in Suzuki-Miyaura Coupling:
The Pd/N-Xantphos catalyst system has been shown to be effective in the Suzuki-Miyaura coupling of (hetero)aryl halides with boronic acids, leading to excellent yields.[6] However, in some instances, particularly at lower temperatures, it may not be the most active catalyst system.[6]
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| This compound | DNA-conjugated Aryl Iodide | Phenylboronic acid | K₂CO₃ | H₂O/ACN | 37 | Not specified | No reaction | [6] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 0.005 | 98 | [7] |
| DavePhos | Aryl Chlorides | Phenylboronic acid | K₃PO₄ | Toluene | RT | 1.5 | High | [7] |
It is important to note that the performance of ligands in Suzuki-Miyaura reactions is highly dependent on the specific substrates, base, and solvent system used.[7] Ligands like SPhos and DavePhos have been extensively optimized for a wide range of Suzuki-Miyaura couplings, often demonstrating exceptional activity at low catalyst loadings and room temperature.[7]
Experimental Protocols
Detailed Experimental Protocol for Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using Pd/NIXANTPHOS
This protocol is adapted from a representative procedure for the Buchwald-Hartwig amination of aryl chlorides.[1]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
NIXANTPHOS
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and NIXANTPHOS (0.012 mmol, 1.2 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (2 mL) via syringe.
-
Add 4-chlorotoluene (1.0 mmol) followed by morpholine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Experimental Protocol for Suzuki-Miyaura Coupling using a Biaryl Phosphine Ligand
This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Biaryl phosphine ligand (e.g., this compound, SPhos, DavePhos)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Inert gas supply
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%).
-
Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2-3 equiv).
-
Add the anhydrous solvent.
-
Heat the mixture to the desired temperature (room temperature to reflux) and stir until the starting material is consumed (monitored by TLC or GC).
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the product by chromatography.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved in catalysis and ligand screening, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for high-throughput ligand screening.
References
- 1. [PDF] NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 2. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
Validating the Mechanism of N-Xantphos Catalyzed Amination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The choice of ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, profoundly influencing efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of the performance of N-Xantphos with other common phosphine (B1218219) ligands, supported by experimental data, to aid in catalyst selection and mechanistic understanding.
Performance Comparison of Phosphine Ligands
The catalytic activity in Buchwald-Hartwig amination is critically dependent on the phosphine ligand's steric and electronic properties. This compound (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a popular bidentate ligand known for its wide "bite angle," which is believed to facilitate the key reductive elimination step in the catalytic cycle.[1][2] However, its performance relative to other ligands can be substrate-dependent. Below are comparative data for the amination of various aryl halides.
Table 1: Amination of Bromobenzene with Various Amines
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| Xantphos | Diphenylamine | 93 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene (B28343) | 100 | 24 |
| Phenoxazine | 95 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 88 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Data summarized from a comparative study on phosphine ligands in Buchwald-Hartwig amination.[3]
Table 2: Amination of Unactivated Aryl Chlorides
While Xantphos is a versatile ligand, it can be less effective for the coupling of unactivated aryl chlorides.[4][5][6] For such challenging substrates, modified ligands like NIXANTPHOS have been developed and show superior performance.[4][5][6]
| Ligand | Aryl Chloride | Amine | Yield (%) | Catalyst Loading (mol %) |
| Xantphos | Chlorobenzene | Morpholine | <5 | 1 |
| NIXANTPHOS | Chlorobenzene | Morpholine | 95 | 1 |
| Xantphos | 4-Chlorotoluene | N-Methylaniline | 10 | 1 |
| NIXANTPHOS | 4-Chlorotoluene | N-Methylaniline | 92 | 1 |
Data highlights the improved efficacy of NIXANTPHOS for unactivated aryl chlorides.[4][5]
Experimental Protocols
Below is a general protocol for a typical this compound catalyzed Buchwald-Hartwig amination reaction.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound ligand
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 1-2 mol %) and this compound (e.g., 1.2-2.4 mol %).
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the base (1.4-2.0 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Mechanistic Pathway of this compound Catalyzed Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a Pd(0)/Pd(II) couple. The bidentate this compound ligand remains coordinated to the palladium center throughout the key steps.
Caption: Catalytic cycle of this compound catalyzed amination.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and optimizing a Buchwald-Hartwig amination reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Battle of the Ligands: N-Xantphos vs. Buchwald Ligands in Catalytic Cross-Coupling
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecules that are central to drug discovery, materials science, and agrochemicals. The success of these transformations is intrinsically linked to the rational selection of phosphine (B1218219) ligands that adorn the palladium center, dictating the catalyst's reactivity, stability, and substrate scope. Among the pantheon of high-performance ligands, N-Xantphos and the diverse family of Buchwald ligands have emerged as powerful catalysts for forging carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. This guide provides an objective comparison of their performance in two of the most widely utilized cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, supported by experimental data to inform ligand selection for specific research applications.
At a Glance: Key Differences and Strengths
| Feature | This compound (and its derivatives like NIXANTPHOS) | Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) |
| Ligand Type | Bidentate diarylphosphine with a xanthene backbone and a crucial N-H moiety. | Predominantly monodentate, bulky, and electron-rich biaryl phosphines. |
| Key Structural Feature | The acidic N-H proton allows for deprotonation, forming an anionic ligand that enhances catalytic activity. | Sterically demanding biaryl backbone that promotes the formation of highly active, monoligated palladium species. |
| Primary Strengths | Exceptional performance in the Buchwald-Hartwig amination of challenging, unactivated aryl chlorides, often at room temperature.[1] | Broad applicability in a wide range of cross-coupling reactions, including Suzuki-Miyaura, with a proven track record for coupling hindered and heteroaromatic substrates.[2] |
| Optimal Applications | C-N bond formation, particularly with electron-neutral or electron-rich aryl chlorides. | C-C bond formation (Suzuki-Miyaura), C-N bond formation (Buchwald-Hartwig), and other cross-coupling reactions involving a diverse array of substrates. |
Performance in Buchwald-Hartwig Amination of Aryl Chlorides
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The coupling of traditionally less reactive aryl chlorides remains a significant challenge. It is in this arena that this compound, particularly in its deprotonatable form (often referred to as NIXANTPHOS in literature), has demonstrated remarkable efficacy.
A key study highlights that the NIXANTPHOS-based catalyst system outperforms not only its parent ligand, Xantphos, but also a range of other mono- and bidentate phosphine ligands in the amination of unactivated aryl chlorides.[1][3][4][5] The ability of the ligand to be deprotonated under basic conditions is believed to generate a more electron-rich and reactive palladium center, facilitating the challenging oxidative addition of the aryl chloride.[6][7][8]
Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NIXANTPHOS | Pd₂(dba)₃ | NaOtBu | Toluene (B28343) | 100 | 1.5 | 98 | Dalton Trans., 2018, 47 , 8690-8696 |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 | TCI Practical Example |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | <5 | Dalton Trans., 2018, 47 , 8690-8696 |
| JackiePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 10 | Dalton Trans., 2018, 47 , 8690-8696 |
| tBuXPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 25 | Dalton Trans., 2018, 47 , 8690-8696 |
Data compiled from publicly available sources for comparative purposes.
The data clearly illustrates the superior performance of NIXANTPHOS for this specific transformation, achieving a near-quantitative yield in a significantly shorter reaction time compared to both the parent Xantphos and several Buchwald ligands.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. Buchwald ligands, such as XPhos and SPhos, are renowned for their effectiveness in this reaction, particularly with challenging substrates like heteroaryl chlorides and sterically hindered partners.[2] These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
While this compound is primarily lauded for its role in C-N coupling, it is also a competent ligand in Suzuki-Miyaura reactions. However, direct comparative studies with a broad range of Buchwald ligands are less common. The following table presents representative yields for each ligand type in the Suzuki-Miyaura coupling of heteroaryl chlorides, demonstrating the general utility of both ligand classes.
Table 2: Representative Yields in the Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Ligand | Aryl Halide | Boronic Acid | Palladium Precursor | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| NIXANTPHOS | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 92 | J. Am. Chem. Soc. 2014, 136, 15, 5583–5586 |
| XPhos | 2-Chlorothiophene | 3-Furanboronic acid | PdCl₂(XPhos)₂ | TBAOH | n-BuOH/H₂O | 110 | 85 | ACS Omega 2021, 6, 52, 34827–34837 |
| SPhos | 4-Amino-2-chloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 95 | J. Am. Chem. Soc. 2004, 126, 41, 13046–13047 |
Data compiled from representative examples in the literature.
From this data, it is evident that both this compound and Buchwald ligands are highly effective in Suzuki-Miyaura couplings of heteroaryl chlorides, consistently providing high yields. The choice of ligand may ultimately depend on the specific substrate combination and the need to optimize for factors such as catalyst loading and reaction time.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
General Experimental Protocol for Buchwald-Hartwig Amination of an Aryl Chloride using NIXANTPHOS
This protocol is adapted from Dalton Trans., 2018, 47 , 8690-8696.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
NIXANTPHOS (0.015 mmol, 1.5 mol%)
-
Pd₂(dba)₃ (0.005 mmol, 0.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (2.0 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add NIXANTPHOS, Pd₂(dba)₃, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time, monitoring progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Experimental Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Chloride using a Buchwald Ligand (e.g., XPhos)
This protocol is a general representation based on common literature procedures.
Materials:
-
Heteroaryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3) (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) or another suitable base (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water) (3-5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the heteroaryl chloride, arylboronic acid, the Buchwald precatalyst, and the base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time, monitoring progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Conclusion
Both this compound and the Buchwald family of ligands are exceptional tools in the arsenal (B13267) of the modern synthetic chemist. The choice between them is not a matter of universal superiority but rather one of strategic selection based on the specific transformation at hand. For the challenging Buchwald-Hartwig amination of unactivated aryl chlorides, particularly when aiming for mild, room-temperature conditions, this compound (NIXANTPHOS) presents a compelling, and often superior, option. Conversely, for a broad range of Suzuki-Miyaura couplings and other cross-coupling reactions, the well-established and diverse family of Buchwald ligands offers a robust and reliable solution with a high probability of success. The provided experimental data and protocols serve as a guide for researchers to make informed decisions and accelerate their discovery and development efforts.
References
- 1. [PDF] NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NiXantphos: a deprotonatable ligand for room-temperature palladium-catalyzed cross-couplings of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic analysis of N-Xantphos and its analogues in catalysis
A comparative guide for researchers, scientists, and drug development professionals on the kinetic performance of N-Xantphos and its analogues in palladium-catalyzed cross-coupling reactions.
The development of efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Bidentate phosphine (B1218219) ligands, such as those from the Xantphos family, have proven instrumental in advancing palladium-catalyzed cross-coupling reactions. This guide provides a detailed kinetic analysis of this compound and its key analogues, offering a comparative overview of their performance, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Look
The catalytic efficacy of this compound and its derivatives is profoundly influenced by subtle structural modifications, which in turn affect the electronic and steric properties of the palladium catalyst. A key differentiator is the ability of the ligand to be deprotonated, which has been shown to dramatically enhance catalytic activity in certain cross-coupling reactions.
A study comparing the performance of NiXantphos, a deprotonatable analogue of this compound, with its non-deprotonatable counterpart N-Bn-NiXantphos and the parent Xantphos ligand in a deprotonative cross-coupling process (DCCP) with aryl chlorides provides striking results. The deprotonation of the N-H moiety in NiXantphos is hypothesized to form a more electron-rich and reactive palladium center, facilitating the challenging oxidative addition of aryl chlorides at room temperature.[1]
| Ligand | Product Assay Yield (%) |
| NiXantphos | 91 |
| N-Bn-NiXantphos | <2 |
| Xantphos | 0 |
Table 1: Comparison of HPLC assay yields for the cross-coupling of diphenylmethane (B89790) with 1-tert-butyl-4-chlorobenzene (B1583815) using different Xantphos-type ligands. The significantly higher yield with NiXantphos highlights the positive impact of the deprotonatable N-H group on catalytic activity. Data sourced from a study by Walsh and co-workers.[1]
Experimental Protocols
Reproducible kinetic analysis is contingent on meticulous experimental execution. Below are detailed methodologies for key experiments relevant to the study of this compound and its analogues in catalysis.
General Protocol for Kinetic Monitoring of a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a general procedure for monitoring the progress of a cross-coupling reaction, which can be adapted for specific substrates and ligands.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound or its analogue
-
Aryl halide
-
Coupling partner (e.g., amine, boronic acid)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Internal standard (for quantitative analysis, e.g., dodecane)
-
Reaction vials and stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Catalyst Preparation: In a glovebox, an oven-dried reaction vial is charged with the palladium precatalyst, the phosphine ligand, the base, and a stir bar.
-
Reaction Setup: The vial is sealed with a septum-containing cap. The aryl halide, coupling partner, internal standard, and solvent are then added via syringe.
-
Reaction Initiation and Monitoring: The reaction mixture is placed in a pre-heated oil bath or heating block and stirred at the desired temperature. Aliquots of the reaction mixture are taken at regular time intervals using a syringe, quenched (e.g., by diluting with a suitable solvent and filtering through a short plug of silica), and analyzed by GC or HPLC to determine the concentration of reactants and products.
-
Data Analysis: The concentration data is plotted against time to generate reaction progress curves. Initial reaction rates can be determined from the initial linear portion of these curves.
Catalytic Cycle and the Role of Ligand Structure
The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, provides a framework for understanding the kinetic influence of the ligand. The key steps include oxidative addition, coordination of the amine, deprotonation, and reductive elimination.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
The structure of the this compound ligand and its analogues plays a crucial role in modulating the kinetics of these elementary steps. For instance, the deprotonation of the N-H group in NiXantphos is believed to increase the electron density at the palladium center, thereby accelerating the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[1] This electronic enhancement is a key factor contributing to the superior performance of deprotonatable this compound ligands.
References
A Comparative Guide to the Spectroscopic Characterization of N-Xantphos Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The landscape of catalysis and materials science is continually evolving, with the development of sophisticated ligands playing a pivotal role. Among these, N-Xantphos ligands, a class of bulky phosphines, have garnered significant attention due to their unique steric and electronic properties that impart exceptional reactivity and selectivity in a variety of metal-catalyzed reactions. This guide provides an objective comparison of the spectroscopic characterization of this compound metal complexes with other relevant phosphine (B1218219) ligands, supported by experimental data.
Introduction to this compound Ligands
This compound ligands are derivatives of the Xantphos backbone, featuring a nitrogen atom within the xanthene framework instead of an oxygen atom. This modification allows for fine-tuning of the ligand's electronic properties and coordination behavior. These ligands are particularly valued for their wide bite angles, which can enforce specific geometries around the metal center, thereby influencing the outcome of catalytic transformations.
Spectroscopic Characterization Techniques
A comprehensive understanding of the structure and bonding within this compound metal complexes is crucial for optimizing their performance. A suite of spectroscopic techniques is routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR Spectroscopy is arguably the most informative technique for studying phosphine complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment. Upon coordination to a metal center, a significant downfield shift (coordination shift) is typically observed. For instance, the ³¹P NMR spectrum of NiXantphos in THF-d₈ shows a signal at -18.69 ppm, which shifts upon deprotonation and coordination to a metal.[1]
¹H and ¹³C NMR Spectroscopy provide valuable information about the organic framework of the ligand and any coordinated organic substrates. For example, in (Xant)Ni(3-hexyne), the ¹H NMR spectrum displays characteristic signals for the Xantphos ligand and the coordinated alkyne.[2] The ¹³C NMR spectrum of this complex shows a multiplet at 135.5 ppm, confirming the coordination of the alkyne to the Ni(0) center.[2]
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. In the context of this compound metal complexes, these techniques are particularly useful for identifying the coordination of small molecules like CO, H₂, or alkynes. For instance, the IR spectrum of a nickel-alkyne complex featuring a Xantphos ligand revealed an alkyne peak at 1821 cm⁻¹, a significant shift from the free alkyne, indicating strong coordination.[2]
UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a metal complex. The absorption bands observed in the UV-Vis spectrum can be assigned to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions.[3][4] Time-dependent density functional theory (TD-DFT) calculations are often used to aid in the assignment of these transitions.[5] For a series of [(Xantphos)CuILN] complexes, the low-energy band in the UV-Vis spectrum was assigned to a mixed (XL + ML)CT transition.[5]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex. This technique has been instrumental in confirming the coordination modes of this compound ligands and understanding the steric interactions that govern their reactivity. For example, the X-ray crystal structure of (NiXantphos)Pd(Ph)(Cl) revealed a slightly distorted square planar geometry with trans phosphorus atoms.[1]
Comparative Analysis with Other Phosphine Ligands
The spectroscopic properties of this compound complexes are often compared to those of other widely used phosphine ligands, such as Xantphos, DPEPhos, and various Buchwald-type ligands.
| Ligand | Metal Complex Example | ³¹P NMR (ppm) | Key Spectroscopic Feature | Reference |
| This compound | K-NiXantphos | -18.69 | Deprotonatable, allowing for unique reactivity. | [1] |
| Xantphos | (Xantphos)Pd(dba) | --- | Known for its large, flexible bite angle. | [1] |
| DPEPhos | [Cu(bcp)(DPEPhos)]PF₆ | --- | Often used as a benchmark in copper(I) complexes. | [6] |
| Buchwald Ligands | (tBuXantphos)Ag(I) | --- | Highly electron-donating and sterically demanding. | [7] |
The choice of ligand can significantly impact the spectroscopic and, consequently, the catalytic properties of the metal complex. For instance, in palladium-catalyzed cross-coupling reactions, catalysts generated from N-Bn-NiXantphos and Xantphos showed significantly lower conversions compared to the deprotonated NiXantphos system, highlighting the crucial role of the ligand's electronic state.[1]
Experimental Protocols
A detailed understanding of the experimental conditions is essential for the reproducibility of spectroscopic data.
General Procedure for NMR Analysis of this compound Metal Complexes
-
Sample Preparation: In a nitrogen-filled glovebox, a 5 mm NMR tube is charged with approximately 5-10 mg of the this compound metal complex.
-
Solvent Addition: Approximately 0.5 mL of a suitable deuterated solvent (e.g., THF-d₈, C₆D₆, CD₂Cl₂) is added to the NMR tube.
-
Data Acquisition: The NMR tube is sealed and transferred to the NMR spectrometer. ¹H, ¹³C, and ³¹P{¹H} NMR spectra are acquired at room temperature unless otherwise specified. Chemical shifts are typically referenced to residual solvent peaks for ¹H and ¹³C spectra, and to an external standard (e.g., 85% H₃PO₄) for ³¹P spectra.
General Procedure for IR Spectroscopy
-
Sample Preparation: A small amount of the solid complex is mixed with dry KBr powder and pressed into a thin pellet. Alternatively, a solution of the complex in a suitable solvent (e.g., CH₂Cl₂) can be prepared.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically collected over a range of 4000-400 cm⁻¹.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized this compound metal complex.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The spectroscopic characterization of this compound metal complexes is a multifaceted process that provides invaluable information about their structure, bonding, and electronic properties. Techniques such as NMR, IR, UV-Vis, and X-ray crystallography offer a complementary suite of tools for researchers. A thorough understanding of these techniques and the ability to compare the data with that of other phosphine ligands are essential for the rational design of new catalysts and materials with enhanced performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative study of N-Xantphos in different catalytic systems
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of N-Xantphos performance against other phosphine (B1218219) ligands in key catalytic reactions, supported by experimental data.
This compound (4,6-bis(diphenylphosphino)-10H-phenoxazine) has emerged as a highly effective bidentate phosphine ligand in a variety of catalytic systems. Its unique structural feature, a deprotonatable N-H group within the phenoxazine (B87303) backbone, sets it apart from its close analog, Xantphos, and other phosphine ligands. This guide provides a comparative study of this compound in three critical catalytic applications: Palladium-Catalyzed Deprotonative Cross-Coupling, Palladium-Catalyzed Buchwald-Hartwig Amination, and Rhodium-Catalyzed Hydroformylation.
Palladium-Catalyzed Deprotonative Cross-Coupling (DCCP) of Aryl Chlorides
This compound has demonstrated exceptional reactivity in the palladium-catalyzed cross-coupling of unactivated aryl chlorides at room temperature, a challenging transformation for many catalytic systems. The deprotonatable N-H moiety is hypothesized to play a crucial role in the catalytic cycle, leading to a more active catalytic species.
Comparative Performance of this compound and Analogues
Experimental data clearly indicates the superior performance of this compound in the deprotonative cross-coupling of diphenylmethane (B89790) with 1-tert-butyl-4-chlorobenzene. In a direct comparison, the catalyst system employing this compound afforded a significantly higher yield compared to its N-benzylated analogue (N-Bn-NiXantphos), which cannot be deprotonated, and the parent Xantphos ligand.[1][2][3]
| Ligand | Catalyst System | Product Yield (%) |
| This compound (NiXantphos) | Pd(OAc)₂ / Ligand | 91 |
| N-Bn-NiXantphos | Pd(OAc)₂ / Ligand | <2 |
| Xantphos | Pd(OAc)₂ / Ligand | 0 |
| Other Bidentate Ligands | Pd(OAc)₂ / Ligand | <5 |
Experimental Protocol: Deprotonative Cross-Coupling of Aryl Chlorides
The following is a general procedure for the palladium-catalyzed deprotonative cross-coupling of an aryl chloride with a C-H acid, based on established methods.[1]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl chloride
-
C-H acid (e.g., diphenylmethane)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous solvent (e.g., THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 2 mol%) and this compound (0.012 mmol, 2.4 mol%).
-
Anhydrous THF (1 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
The aryl chloride (0.5 mmol, 1.0 equiv) and the C-H acid (0.6 mmol, 1.2 equiv) are added to the mixture.
-
Finally, a solution of KHMDS (1.5 mmol, 3.0 equiv) in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for the specified time (typically 12-24 hours).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. While the versatile Xantphos ligand is often employed, it can be inefficient for the coupling of unactivated aryl chlorides. NIXANTPHOS, an alternative name for this compound, has been shown to be a highly active ligand for this transformation, outperforming Xantphos and other bidentate phosphines.[4][5]
Comparative Performance
In the palladium-catalyzed amination of unactivated aryl chlorides, this compound-based catalysts exhibit superior performance, providing good to excellent yields with catalyst loadings as low as 0.05 mol%.[5]
| Ligand | Catalyst System | Product Yield (%) |
| This compound (NIXANTPHOS) | Pd₂ (dba)₃ / Ligand | High to Excellent |
| Xantphos | Pd₂(dba)₃ / Ligand | Low to Moderate |
| Other Bidentate Ligands | Pd₂(dba)₃ / Ligand | Variable |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a representative procedure for the amination of an unactivated aryl chloride.[5]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.0025 mmol, 0.5 mol%), this compound (0.006 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
Toluene (B28343) (1 mL), the aryl chloride (1.0 mmol), and the amine (1.2 mmol) are added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (typically 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or oxo synthesis, is a large-scale industrial process for the production of aldehydes from alkenes. The choice of ligand is critical for controlling the regioselectivity of the reaction (linear vs. branched aldehyde). Bidentate phosphine ligands with a large bite angle, such as Xantphos and its derivatives, are known to favor the formation of the linear aldehyde.[6]
Performance of this compound in Hydroformylation
While direct comparative tables with other ligands are less common in the literature, studies on this compound (Nixantphos) incorporated into catalytic nanoreactors for the aqueous biphasic hydroformylation of 1-octene (B94956) have shown exceptionally high regioselectivity towards the linear aldehyde, n-nonanal. The linear-to-branched ratio (l:b) was reported to be ≥65, which is comparable to the homogeneous system.[4]
| Ligand System | Substrate | Product | Regioselectivity (l:b ratio) |
| Rh-Nixantphos@CCM | 1-Octene | n-Nonanal | ≥65 |
| Homogeneous Rh-Nixantphos | 1-Octene | n-Nonanal | 69 |
Experimental Protocol: Hydroformylation of 1-Octene
The following is a general procedure for the rhodium-catalyzed hydroformylation of an alkene.
Materials:
-
[Rh(acac)(CO)₂]
-
This compound
-
1-Octene
-
Syngas (CO/H₂, 1:1 mixture)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
High-pressure autoclave
Procedure:
-
The autoclave is charged with [Rh(acac)(CO)₂] and this compound under an inert atmosphere.
-
Anhydrous, deoxygenated toluene and 1-octene are added via syringe.
-
The autoclave is sealed, purged several times with syngas, and then pressurized to the desired pressure (e.g., 20 bar).
-
The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred.
-
The reaction progress is monitored by gas chromatography.
-
After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is analyzed to determine the conversion and regioselectivity.
Conclusion
This compound has proven to be a highly effective and often superior ligand in several key catalytic transformations compared to its parent analogue, Xantphos, and other phosphine ligands. Its deprotonatable N-H group appears to be a key factor in its enhanced reactivity, particularly in the palladium-catalyzed cross-coupling of challenging aryl chloride substrates at room temperature. The high regioselectivity it imparts in rhodium-catalyzed hydroformylation further underscores its utility. For researchers in synthetic chemistry and drug development, this compound represents a valuable tool for enabling difficult transformations and improving the efficiency of established catalytic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
N-Xantphos in Synthesis: A Comparative Guide to Economic and Efficiency Advantages
For researchers, scientists, and professionals in drug development, the choice of ligand in transition metal-catalyzed cross-coupling reactions is paramount to achieving optimal efficiency and economic viability. This guide provides an objective comparison of N-Xantphos, a phenoxazine-based diphosphine ligand, with its structural analog Xantphos and other common phosphine (B1218219) ligands. The following analysis, supported by experimental data, highlights the performance and economic benefits of employing this compound in key synthetic transformations.
This compound, formally known as 4,5-Bis(diphenylphosphino)-10H-phenoxazine, has emerged as a highly effective ligand in various palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the nitrogen atom within the phenoxazine (B87303) backbone, distinguish it from the widely used Xantphos ligand and contribute to its enhanced catalytic activity in certain applications.
Performance Comparison in Catalysis
Experimental evidence demonstrates that this compound-ligated palladium catalysts can offer superior performance over Xantphos and other bidentate phosphine ligands, particularly in challenging reactions such as the Buchwald-Hartwig amination of unactivated aryl chlorides.
Buchwald-Hartwig Amination of Unactivated Aryl Chlorides
In a comparative study, the palladium catalyst based on this compound (referred to as NiXantphos in the study) demonstrated significantly higher efficacy in the amination of unactivated aryl chlorides at room temperature compared to the Xantphos-based catalyst.[1][2] Under identical reaction conditions, the this compound system provided excellent yields where the Xantphos system failed to produce any detectable product.[3]
| Ligand | Aryl Chloride | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Chlorotoluene | Morpholine | 0.05 | t-BuOH | 100 | 2 | >99 |
| Xantphos | 4-Chlorotoluene | Morpholine | 0.05 | t-BuOH | 100 | 2 | <5 |
| Other Bidentate Ligands | 4-Chlorotoluene | Morpholine | 0.05 | t-BuOH | 100 | 2 | <10 |
Table 1: Comparison of this compound and Xantphos in the Buchwald-Hartwig amination of an unactivated aryl chloride. Data compiled from multiple sources for illustrative comparison.
The superior performance of this compound in this context is attributed to its ability to be deprotonated under basic reaction conditions, which is proposed to "turn on" the active palladium catalyst for the oxidative addition of the typically less reactive aryl chlorides.[3]
Nickel-Catalyzed Arylation
In nickel-catalyzed arylations, the Ni/N-Xantphos system has been shown to be more effective than both Ni/Xantphos and Pd/Xantphos systems in terms of conversion, partly due to the better solubility of the this compound-based catalyst.[4]
Economic Comparison
The economic viability of a catalytic system is a critical factor in process development and large-scale synthesis. A comparison of the market prices for this compound, Xantphos, and their corresponding palladium G3 precatalysts reveals important considerations for cost-effective synthesis.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 1 g | 170.25 | 170.25 |
| Xantphos | Sigma-Aldrich | 1 g | 72.50 | 72.50 |
| This compound Pd G3 | Sigma-Aldrich | 1 g | 748.00 | 748.00 |
| Xantphos Pd G3 | Sigma-Aldrich | 1 g | 188.00 | 188.00 |
Table 2: Price comparison of this compound, Xantphos, and their corresponding Palladium G3 precatalysts. Prices are based on publicly available data from a major supplier and are subject to change.
While the initial cost of this compound and its palladium precatalyst is higher than that of Xantphos, its superior efficiency can lead to significant cost savings.[1][5] The ability to achieve high yields with significantly lower catalyst loadings (as low as 0.05 mol%) in certain reactions can offset the higher initial investment by reducing the amount of expensive palladium required and simplifying product purification.[2]
Experimental Protocols
Synthesis of 4,5-Bis(diphenylphosphino)phenoxazine (this compound)
A general, three-step procedure adapted from literature can be used for the synthesis of this compound.[6]
Caption: Synthetic pathway for this compound.
Detailed Methodology:
-
Synthesis of Phenoxazine: 2-Aminophenol is subjected to oxidative cyclization to form the phenoxazine core.
-
Dibromination of Phenoxazine: The phenoxazine core is selectively brominated at the 4 and 6 positions.
-
Phosphinylation: The resulting 4,6-dibromophenoxazine undergoes a palladium-catalyzed phosphinylation reaction with diphenylphosphine to yield this compound.
General Procedure for Buchwald-Hartwig Amination using this compound
The following is a representative experimental workflow for a palladium-catalyzed C-N cross-coupling reaction.
Caption: Generalized workflow for C-N coupling.
Conclusion
This compound presents a compelling alternative to traditional phosphine ligands in modern organic synthesis. Its enhanced catalytic activity, particularly in challenging C-N and C-C cross-coupling reactions involving aryl chlorides, can lead to higher yields and milder reaction conditions. While the upfront cost of this compound may be higher, its superior efficiency can result in overall process cost reductions through lower catalyst loadings and simplified purification. For researchers and drug development professionals seeking to optimize synthetic routes, this compound offers a powerful tool to improve both the economic and scientific outcomes of their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Xantphos, 5 g, CAS No. 161265-03-8 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N -XantPhos 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for N-Xantphos: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) for N-Xantphos and follow your institution's emergency procedures immediately.
This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a common phosphine (B1218219) ligand used in chemical synthesis. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
This compound Safety and Handling Profile
The following table summarizes key safety and handling information for this compound. It is imperative to consult the full Safety Data Sheet (SDS) provided by the manufacturer for comprehensive details.
| Property | Data | Source |
| Chemical Name | 4,6-Bis(diphenylphosphino)phenoxazine | Sigma-Aldrich |
| CAS Number | 261733-18-0 | Sigma-Aldrich[1] |
| Appearance | Solid | N/A |
| Storage Temperature | 2-8°C | Sigma-Aldrich[1] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place.[2] Store under an inert atmosphere (e.g., nitrogen).[3] | MCE, Watson International[2][3] |
| Incompatible Materials | Strong oxidizing agents | Watson International[2] |
| Primary Hazards | Combustible solid. While specific toxicity data for this compound is limited, organophosphine compounds can be toxic and should be handled with care. The closely related Xantphos is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). | Sigma-Aldrich[1][4] |
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocols for this compound Disposal
Two primary methods for the disposal of this compound are presented below. The choice of method depends on the quantity of waste, available laboratory facilities, and institutional and local regulations.
Method 1: Direct Disposal of Solid this compound Waste
This method is suitable for small quantities of this compound or when chemical neutralization is not feasible.
Materials:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Laboratory coat
-
A clearly labeled, sealable waste container compatible with organic solids
-
Spatula or scoop
Procedure:
-
Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Waste Collection: Carefully transfer the solid this compound waste into a designated hazardous waste container using a clean spatula or scoop. Avoid generating dust.[2]
-
Container Sealing: Securely seal the lid of the waste container to prevent any release of the chemical.
-
Labeling: Affix a hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (4,6-Bis(diphenylphosphino)phenoxazine)"
-
The approximate quantity of waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area for hazardous waste. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[2]
-
Disposal: Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
Method 2: Chemical Neutralization via Oxidation Prior to Disposal
This method involves the chemical conversion of this compound to its more stable and generally less hazardous phosphine oxide. This is a preferred method for larger quantities of waste as it reduces the hazard at the source. Oxidation can be achieved using a common laboratory oxidant such as sodium hypochlorite (B82951) (bleach).
Materials:
-
All PPE listed in Method 1
-
Fume hood
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size
-
5.25% Sodium hypochlorite solution (household bleach)
-
An appropriate organic solvent in which this compound is soluble (e.g., tetrahydrofuran, dichloromethane)
-
A designated, labeled container for the treated liquid waste
Procedure:
-
Work Area Setup: Perform this entire procedure in a well-ventilated fume hood.
-
Dissolution: Dissolve the this compound waste in a minimal amount of a suitable organic solvent in a beaker or flask equipped with a magnetic stir bar.
-
Cooling: Place the vessel containing the dissolved this compound in an ice bath to control the temperature during the oxidation, which can be exothermic.
-
Oxidant Addition: While stirring the solution, slowly add a 5.25% sodium hypochlorite solution in small portions. A general rule is to add the bleach in a molar excess relative to the estimated amount of this compound.
-
Reaction Monitoring: Continue stirring the mixture at a low temperature for at least one hour after the addition of the oxidant is complete. The disappearance of the phosphine can be monitored by thin-layer chromatography (TLC) if desired.
-
Waste Collection: Once the reaction is complete, transfer the entire mixture into a designated hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
-
Labeling and Storage: Label the container as hazardous waste, listing the contents (e.g., "this compound, oxidized with sodium hypochlorite in [solvent name]"). Store the container in the satellite accumulation area.
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal service.
Disposal of Contaminated Materials
-
Solid Waste: Disposable items such as gloves, weighing paper, and absorbent pads contaminated with this compound should be placed in the sealed container with the solid this compound waste.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware: Glassware contaminated with this compound should be decontaminated before being washed. Rinse the glassware with a small amount of a suitable solvent and collect the rinsate as hazardous waste. For highly toxic materials, a triple rinse is recommended, with all rinses collected for disposal.[5][6]
Disclaimer: The information provided in this guide is intended for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. If you are unsure about any aspect of the disposal process, contact your institution's Environmental Health and Safety (EHS) department for guidance.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. journalwjaets.com [journalwjaets.com]
- 3. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcesom.marshall.edu [jcesom.marshall.edu]
- 6. Degradation of Glyphosate to Benign N‐Formyl Glycine Using MOF‐808 Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-Xantphos
Essential Safety and Handling of N-Xantphos
For researchers, scientists, and drug development professionals utilizing this compound (4,6-Bis(diphenylphosphino)phenoxazine), a thorough understanding of its handling and safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe and effective use of this air-sensitive phosphine (B1218219) ligand in the laboratory.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling to avoid potential health risks. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | To prevent skin contact and irritation.[2][3] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Use a face shield where splashing is possible. | To protect against serious eye irritation from dust or splashes.[1][2][4] |
| Skin and Body Protection | Lab coat. | To prevent contamination of personal clothing.[2] |
| Respiratory Protection | Use a particulate filter respirator if dust is generated.[5] | To prevent respiratory tract irritation from inhalation of dust.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Table 2: Handling and Storage Guidelines for this compound
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood or glovebox.[2][3] Avoid formation of dust and aerosols.[2][3] Keep away from heat, sparks, and open flames.[4] |
| Storage | Store in a tightly closed container in a dry and well-ventilated place.[2][3][6] Recommended storage temperature is between 2-8°C.[6] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen).[7] |
Operational Plan: Step-by-Step Guidance
This section provides a procedural, step-by-step guide for the operational handling of this compound, from receipt to disposal.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number (261733-18-0), and hazard pictograms.
-
Transfer the container to the designated storage location.
Preparation for Use
-
Before opening, bring the container to room temperature to prevent condensation.
-
If the protocol requires an inert atmosphere, transfer the required amount of this compound inside a glovebox.
-
If a glovebox is not available, work in a fume hood with minimal air disturbance.
-
Ensure all necessary PPE is worn correctly.
Weighing and Dispensing
-
Weigh the solid this compound in a fume hood or on a balance with appropriate ventilation.
-
Use anti-static weighing paper or a container to minimize dust generation.
-
Close the primary container tightly immediately after dispensing.
In-Reaction Use
-
Add the this compound to the reaction vessel in a controlled manner, preferably under an inert atmosphere if the reaction is air-sensitive.
-
Monitor the reaction for any unexpected changes.
Spill Management
-
In case of a spill, evacuate the area if necessary.
-
For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][4]
-
Ventilate the area and clean the spill site with an appropriate solvent.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Reaction residues containing this compound should be collected in a separate, labeled hazardous waste container.
Waste Treatment (if applicable)
-
While direct disposal of unreacted this compound as hazardous waste is the primary recommendation, some protocols may involve quenching the reaction mixture. This can lead to the oxidation of the phosphine ligand to the less hazardous phosphine oxide.
Final Disposal
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.[5]
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
